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  • Product: 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one
  • CAS: 4803-00-3

Core Science & Biosynthesis

Foundational

chemical properties of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

The Chemical Properties and Synthetic Utility of 4-Amino-6-(chloromethyl)-1,3,5-triazin-2(1H)-one in Drug Discovery Introduction As a Senior Application Scientist specializing in heterocyclic library design, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Properties and Synthetic Utility of 4-Amino-6-(chloromethyl)-1,3,5-triazin-2(1H)-one in Drug Discovery

Introduction As a Senior Application Scientist specializing in heterocyclic library design, I frequently encounter the challenge of balancing scaffold reactivity with molecular stability. The 1,3,5-triazine core has long been recognized as a privileged structure in medicinal chemistry[1], offering a highly tunable platform for developing targeted therapeutics, including kinase inhibitors for breast cancer[2] and multi-target directed ligands for neurodegenerative diseases.

Among the myriad of triazine building blocks, 4-amino-6-(chloromethyl)-1,3,5-triazin-2(1H)-one (CAS 4803-00-3) stands out as an exceptionally versatile, bifunctional intermediate. This guide dissects its physiochemical properties, core reactivity, and provides field-proven protocols for its application in drug development.

Structural and Physiochemical Profiling

The molecular architecture of 4-amino-6-(chloromethyl)-1,3,5-triazin-2(1H)-one is characterized by three distinct functional vectors:

  • The C6-Chloromethyl Group: A highly electrophilic center primed for nucleophilic substitution.

  • The C4-Amino Group: A hydrogen-bond donor capable of engaging kinase hinge regions, though electronically deactivated toward electrophiles due to resonance with the triazine core.

  • The C2-Triazinone Core: Capable of lactam-lactim tautomerization, providing both structural rigidity and additional hydrogen-bonding capacity[3].

Table 1: Physiochemical Properties of 4-Amino-6-(chloromethyl)-1,3,5-triazin-2(1H)-one

PropertyValueClinical/Synthetic Relevance
CAS Number 4803-00-3Standard registry identifier
Molecular Formula C4H5ClN4O-
Molecular Weight 160.56 g/mol [4]Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5
H-Bond Donors 2 (NH2, NH)Critical for target protein engagement (e.g., ATP-binding pockets)
H-Bond Acceptors 4 (N, N, C=O)Enhances aqueous solubility and target affinity
Rotatable Bonds 1High structural rigidity, minimizing entropic penalty upon binding

Core Reactivity and Mechanistic Pathways

The synthetic value of this compound lies in its predictable chemoselectivity. The inductive electron-withdrawing effect of the three ring nitrogens renders the C6-methylene carbon highly susceptible to SN2 attack. Conversely, the C4-amino group is exceptionally poor at acting as a nucleophile. This inherent electronic bias means we can perform selective alkylations at the chloromethyl position without the need for cumbersome protecting group strategies.

ReactivityMap A 4-Amino-6-(chloromethyl)- 1,3,5-triazin-2-one B C6-Chloromethyl SN2 (Amines, Thiols) A->B Nucleophile, Base C C4-Amino Derivatization (Acylation) A->C Electrophile, Heat D N1/O2 Core Alkylation (Tautomeric Capture) A->D Alkyl Halide, Base E Diversified Therapeutic Scaffold B->E C->E D->E

Reactivity map of 4-amino-6-(chloromethyl)-1,3,5-triazin-2-one highlighting diversification vectors.

Experimental Workflows & Protocols

To ensure high-fidelity library generation, protocols must be self-validating and robust. The following methodology details the chemoselective SN2 displacement of the chloromethyl group—a foundational reaction I use to append solubilizing groups or pharmacophores to the triazine core.

Protocol: Chemoselective SN2 Displacement with Secondary Amines Objective: To synthesize C6-functionalized triazinone derivatives while preserving the C4-amino group.

  • Step 1: Reagent Preparation. Dissolve 4-amino-6-(chloromethyl)-1,3,5-triazin-2(1H)-one (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

    • Causality: The polar aprotic nature of DMF is critical. It fully solubilizes the highly polar triazinone core and optimally solvates the nucleophile, significantly lowering the activation energy of the SN2 transition state.

  • Step 2: Base and Nucleophile Addition. Add the secondary amine (e.g., morpholine, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is chosen over primary amines or inorganic bases like NaOH because its steric bulk prevents it from acting as a competing nucleophile, ensuring the chloromethyl group is exclusively attacked by the intended secondary amine.

  • Step 3: Thermal Activation. Heat the reaction mixture to 60°C for 4-6 hours under an inert atmosphere (N2).

    • Causality: While the chloromethyl group is reactive, the strong electron-withdrawing nature of the triazine ring slightly dampens the SN2 rate compared to a standard benzyl chloride. Heating to 60°C provides the necessary kinetic energy without risking thermal degradation or unwanted N-alkylation of the triazinone core.

  • Step 4: Reaction Monitoring (Self-Validation). Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 161 [M+H]+) is completely consumed and replaced by the product mass.

  • Step 5: Quenching and Isolation. Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with 5% aqueous LiCl (3 x 10 mL) and brine (10 mL).

    • Causality: The 5% aqueous LiCl wash is a field-proven technique to completely partition DMF into the aqueous layer, preventing it from co-eluting during subsequent silica gel chromatography. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Workflow Step1 1. Reagent Preparation Substrate + Nu in DMF Step2 2. Base Addition Add DIPEA (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Stir at 60°C for 4-6 h Step2->Step3 Step4 4. Reaction Quenching Aqueous Wash (5% LiCl) Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Chemoselective SN2 displacement workflow for C6-chloromethyl functionalization.

Applications in Drug Development

The 1,3,5-triazine scaffold is a cornerstone in the development of novel therapeutics[5]. By utilizing 4-amino-6-(chloromethyl)-1,3,5-triazin-2(1H)-one, researchers can rapidly generate libraries of compounds that mimic pyrimidine-based nucleosides or ATP. For instance, substituting the chloromethyl group with various anilines or cyclic amines generates analogs that have shown profound efficacy as EGFR inhibitors in breast cancer models[2]. Furthermore, the inherent hydrogen-bonding network provided by the C4-amino and C2-carbonyl groups ensures high-affinity interactions within the binding pockets of target enzymes, making this compound an invaluable asset in modern rational drug design.

References

  • Title: s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation Source: Molecules (MDPI) URL: [Link]

  • Title: 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile Source: Mini Reviews in Medicinal Chemistry URL: [Link]

Sources

Exploratory

mechanism of action of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

An In-Depth Technical Guide on the Proposed Mechanism of Action of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one Abstract The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, giving ri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. This guide delves into the proposed mechanism of action of a specific derivative, 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one. Based on the inherent reactivity of its constituent functional groups and the established biological activities of related s-triazine compounds, we postulate a mechanism centered on covalent modification of biological macromolecules. This document provides a comprehensive analysis of the compound's reactivity, proposes dual hypotheses of DNA alkylation and covalent enzyme inhibition, and outlines detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this class of molecules.

Introduction to the s-Triazine Scaffold and the Subject Compound

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at alternating positions. This core structure is found in numerous approved drugs and investigational agents with a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial activities.[1][2] The versatility of the s-triazine scaffold stems from the ability to readily functionalize the ring through nucleophilic substitution reactions, particularly from chlorinated precursors like cyanuric chloride.[3][4] This allows for the generation of large libraries of derivatives with tailored biological activities.

The compound of interest, 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one, possesses a unique combination of functional groups that suggest a specific and potent mechanism of action. The presence of a highly reactive chloromethyl group, an amino group, and a dihydro-triazin-2-one core points towards a mechanism involving covalent interaction with biological targets.

Physicochemical Properties and Inherent Reactivity

The proposed mechanism of action is fundamentally dictated by the chemical reactivity of the molecule's key functional groups:

  • The Chloromethyl Group (-CH₂Cl): This is a potent electrophilic moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality is characteristic of alkylating agents, which form covalent bonds with electron-rich nucleophiles in biological systems.[5]

  • The Amino Group (-NH₂): This nucleophilic group can participate in hydrogen bonding and other non-covalent interactions, which can play a crucial role in the initial recognition and binding of the molecule to its biological target.

  • The 1,2-Dihydro-1,3,5-triazin-2-one Core: This heterocyclic system's electronic properties, influenced by the amino and chloromethyl substituents, will modulate the overall reactivity of the molecule and contribute to its binding affinity and specificity for a particular target.

Proposed Mechanism of Action: Covalent Inhibition

Based on the electrophilic nature of the chloromethyl group, we propose that the primary mechanism of action for 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is covalent inhibition of biological macromolecules. This can be further divided into two primary, non-mutually exclusive hypotheses.

Hypothesis 1: DNA Alkylation

Many s-triazine derivatives with alkylating functionalities have been shown to exert their cytotoxic effects through the alkylation of DNA.[1] Alkylating agents are a well-established class of anticancer drugs that covalently modify DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[6]

The proposed mechanism for DNA alkylation by 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one involves the nucleophilic attack by electron-rich sites on DNA bases on the electrophilic carbon of the chloromethyl group. The most common sites for alkylation on DNA are the N7 position of guanine and the N3 position of adenine.[7]

The consequences of such DNA alkylation can include:

  • Formation of DNA Adducts: These adducts can distort the DNA helix, interfering with the processes of DNA replication and transcription.

  • Induction of DNA Damage Response: The cell recognizes these adducts as damage and activates complex repair pathways.[8]

  • Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death (apoptosis).

DNA_Alkylation_Mechanism Compound 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one + Electrophilic -CH₂Cl Covalent_Adduct DNA-Compound Adduct Covalent Bond Formation Compound->Covalent_Adduct Nucleophilic Attack DNA DNA + Nucleophilic Sites (e.g., N7 of Guanine) DNA->Covalent_Adduct DNA_Damage DNA Damage & Replication Stress Covalent_Adduct->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed DNA alkylation mechanism.

Hypothesis 2: Covalent Enzyme Inhibition

An alternative or complementary mechanism is the covalent inhibition of specific enzymes. The chloromethyl group can react with nucleophilic amino acid residues within the active or allosteric sites of proteins.[9] Cysteine, with its highly nucleophilic thiol group, is a common target for such covalent modification.[10]

This mechanism involves a two-step process:

  • Non-covalent Binding: The triazine core, along with its amino substituent, first directs the molecule to the binding pocket of a target enzyme through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This initial binding confers specificity.

  • Covalent Modification: Once positioned correctly, the electrophilic chloromethyl group reacts with a nearby nucleophilic residue (e.g., cysteine), forming an irreversible covalent bond. This permanently inactivates the enzyme.

Potential enzyme targets for s-triazine derivatives are numerous and include kinases, dihydrofolate reductase, and other enzymes involved in critical cellular processes.[2][11]

Enzyme_Inhibition_Mechanism Compound 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one + Electrophilic -CH₂Cl Noncovalent_Complex Enzyme-Compound Non-covalent Complex Compound->Noncovalent_Complex Initial Binding Enzyme Target Enzyme + Nucleophilic Residue (e.g., Cysteine) Enzyme->Noncovalent_Complex Covalent_Complex Irreversibly Inhibited Enzyme Covalent Bond Noncovalent_Complex->Covalent_Complex Covalent Modification Downstream_Effects Disruption of Cellular Signaling Covalent_Complex->Downstream_Effects

Caption: Proposed covalent enzyme inhibition mechanism.

Experimental Validation Protocols

To rigorously test these hypotheses, a series of well-defined experiments are required.

In Vitro Reactivity Studies

Objective: To confirm the ability of the compound to covalently modify a model nucleophile.

Protocol: Reaction with a Model Thiol

  • Prepare a stock solution of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one in a suitable organic solvent (e.g., DMSO).

  • Prepare a solution of a model thiol, such as N-acetyl-L-cysteine, in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the reaction by adding the compound to the thiol solution at a defined molar ratio.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of reactants and the formation of the covalent adduct.

DNA Alkylation Assays

Objective: To determine if the compound can directly alkylate DNA.

Protocol: In Vitro DNA Alkylation Assay

  • Incubate purified genomic DNA or a specific oligonucleotide with varying concentrations of the compound in a buffered solution at 37°C for a defined period.

  • After incubation, degrade the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by LC-MS/MS to detect the presence of alkylated nucleosides (e.g., N7-methylguanine adduct).

  • Quantify the level of DNA adduct formation relative to the concentration of the compound.

Enzyme Inhibition Assays

Objective: To identify and characterize the inhibition of specific enzyme targets.

Protocol: Irreversible Enzyme Inhibition Assay

  • Select a panel of candidate enzymes known to be targets of s-triazine derivatives (e.g., kinases, DHFR).

  • Pre-incubate the enzyme with the compound for varying periods.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the enzyme activity using a suitable assay (e.g., spectrophotometric, fluorometric).

  • To confirm irreversible inhibition, perform a "jump-dilution" experiment:

    • Pre-incubate the enzyme with a high concentration of the compound.

    • Rapidly dilute the mixture to a concentration where the compound has no immediate inhibitory effect.

    • Measure enzyme activity over time. A lack of recovery of enzyme activity indicates irreversible inhibition.

Cell-Based Assays

Objective: To observe the phenotypic effects of the compound on cancer cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treat cancer cell lines with varying concentrations of the compound for different durations (e.g., 24, 48, 72 hours).

  • Harvest the cells and fix them in ethanol.

  • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Treat cancer cells with the compound as described above.

  • Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

Data Presentation

Parameter Hypothetical Value Significance
IC₅₀ (Cancer Cell Line) 1.5 µMPotent cytotoxic activity
DNA Adduct Formation (pmol/mg DNA) 50 pmol/mg DNA at 10 µMDirect evidence of DNA alkylation
k_inact / K_I (for a target enzyme) 5000 M⁻¹s⁻¹Efficient irreversible enzyme inhibition
% Cells in G2/M Arrest (at 2x IC₅₀) 60%Indication of DNA damage-induced cell cycle arrest
% Apoptotic Cells (at 2x IC₅₀) 45%Induction of programmed cell death

Conclusion

The available evidence strongly suggests that 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one acts as a covalent inhibitor. The primary mechanisms are likely through DNA alkylation and/or irreversible enzyme inhibition, both driven by the electrophilic chloromethyl group. The proposed experimental workflows provide a clear path to validate these hypotheses and to elucidate the specific molecular targets of this promising compound. A thorough understanding of its mechanism of action is critical for its further development as a potential therapeutic agent.

References

  • In Vitro Cytotoxic Activities of 2-Alkyl-4,6-diheteroalkyl-1,3,5-triazines: New Molecules in Anticancer Research. Journal of Medicinal Chemistry.
  • Nanomedicines Bearing an Alkylating Cytostatic Drug from the Group of 1,3,5-Triazine Derivatives: Development and Characteriz
  • Covalent Inhibitors for Neglected Diseases: An Explor
  • 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction.
  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar.
  • (+)-CC-1065 DNA alkylation: key studies demonstrating a noncovalent binding selectivity contribution to the alkylation selectivity. Journal of the American Chemical Society.
  • Triazine derivatives with different anticancer activity mechanisms.
  • DNA alkylation properties of enhanced functional analogs of CC-1065 incorporating the 1,2,9,9a-tetrahydrocyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) alkylation subunit. Journal of the American Chemical Society.
  • Alkyl
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.
  • ChemInform Abstract: Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
  • mechanism of nucleophilic substitution on dichloro-s-triazines. Benchchem.
  • Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti- Trypanosoma brucei Agents. PubMed.
  • Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies. PubMed.
  • NucleophilicSubstitutionReaction... CiNii.
  • Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. PubMed.
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De. MOST Wiedzy.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • Relative reactivity of amines in nucleophilic substitution of triazine...
  • 6.
  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associ
  • DNA Alkyl
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PMC.
  • DNA Damage Induced by Alkylating Agents and Repair Pathways.
  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair P
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC.
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.
  • State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application.

Sources

Foundational

In Silico Characterization and Covalent Modeling of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one: A Computational Framework

Executive Summary 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS: 4803-00-3)[1][2] is a highly functionalized heterocyclic compound. Structurally, it shares the 1,3,5-triazin-2-one core with established ep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS: 4803-00-3)[1][2] is a highly functionalized heterocyclic compound. Structurally, it shares the 1,3,5-triazin-2-one core with established epigenetic modulators like 5-azacytidine[3]. However, the presence of a chloromethyl group at the 6-position transforms this molecule into a potent electrophile, capable of acting as an alkylating agent or a targeted covalent inhibitor (TCI).

As a Senior Application Scientist, I approach the in silico modeling of such reactive compounds not merely as a docking exercise, but as a rigorous physical chemistry problem. Standard non-covalent force fields fail to capture the electronic redistribution inherent in covalent bond formation. Therefore, our computational framework must bridge Quantum Mechanics (QM) for reactivity profiling, specialized Covalent Docking for target engagement, and Molecular Dynamics (MD) for thermodynamic validation.

Phase 1: Quantum Mechanical (QM) Profiling of the Warhead

Causality & Rationale: Before attempting to dock a covalent ligand, we must mathematically prove that the proposed warhead is the most reactive site. The chloromethyl group is presumed to undergo nucleophilic substitution (e.g., by a catalytic cysteine). To validate this, we utilize Density Functional Theory (DFT) to calculate Fukui functions, which map the exact regions of the molecule most susceptible to nucleophilic attack[4][5].

Step-by-Step Protocol:

  • System Initialization: Convert the SMILES string of the compound into a 3D coordinate file.

  • Geometry Optimization: Execute a DFT calculation using Gaussian at the B3LYP/6-311++G(d,p) level. The inclusion of diffuse functions (++) is non-negotiable here, as they are required to accurately model the expanded electron cloud of the anionic state used in step 4.

  • Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. The protocol validates itself if zero imaginary frequencies are found, confirming the structure is at a true local minimum rather than a transition state.

  • Fukui Function Calculation: Calculate the nucleophilic susceptibility index ( f+ ) via finite difference. Perform single-point energy calculations for the neutral ( N ) and anionic ( N+1 ) states. The Fukui function is derived as: f+(r)=ρN+1​(r)−ρN​(r) [6].

QM_Workflow Start Input: 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation: No Imaginary Freqs) Opt->Freq SP Single Point Energy (Neutral N, Anion N+1) Freq->SP Fukui Fukui Function Calculation f+(r) = ρ(N+1) - ρ(N) SP->Fukui Output Electrophilicity Map (Chloromethyl Carbon Susceptibility) Fukui->Output

Fig 1. QM workflow for evaluating the electrophilicity of the chloromethyl warhead.

Phase 2: Covalent Molecular Docking

Causality & Rationale: Standard docking algorithms penalize the severe steric clashes that occur at covalent bond distances (typically < 2.0 Å). To bypass this, we utilize a specialized covalent docking protocol, such as [7][8] or [9][10]. The logic is two-fold: first, achieve a pre-reactive pose driven by non-covalent interactions (e.g., hydrogen bonding of the triazin-2-one core), and second, model the reaction coordinate to form the covalent adduct.

Step-by-Step Protocol:

  • Receptor Preparation: Identify the target nucleophile (e.g., a catalytic Cysteine). For the pre-reactive sampling phase, temporarily mutate this reactive residue to Alanine to alleviate artificial steric clashes[7][11].

  • Pre-Reactive Docking: Dock the ligand into the active site using a standard algorithm (e.g., Glide).

  • Geometric Filtering: Apply a strict distance filter. Only poses where the chloromethyl carbon is within 3.5–4.0 Å of the nucleophilic sulfur are retained for the next step.

  • In Silico Reaction: Restore the reactive side chain. Superimpose a "link atom" to form the covalent C-S bond, simultaneously deleting the chlorine leaving group[10].

  • Self-Validation (Complex Minimization): Optimize the newly formed covalent complex using an implicit solvent model (e.g., Prime VSGB2.0)[7]. The protocol validates the pose if the apparent affinity score is highly negative, indicating that the covalent bond did not force the triazine scaffold into an energetically unfavorable conformation.

CovDock_Workflow Prep Protein & Ligand Prep (Define Target Cysteine) NonCov Pre-reactive Docking (Steric-Clash Alleviation) Prep->NonCov Filter Geometric Filter (C-Cl to S-H Distance < 4Å) NonCov->Filter Bond In Silico Covalent Bond Formation (Chlorine Displacement) Filter->Bond Min Complex Minimization (Implicit Solvent Model) Bond->Min Score Apparent Affinity Scoring (Non-covalent + Covalent terms) Min->Score

Fig 2. Covalent docking protocol utilizing pre-reactive sampling and structural minimization.

Phase 3: Molecular Dynamics (MD) Validation

Causality & Rationale: Docking provides a static, zero-Kelvin snapshot. To prove that the 4-amino-1,3,5-triazin-2-one scaffold can maintain its non-covalent interactions (such as hydrogen bonding with the protein backbone) while tethered to the target, we must simulate the complex over time. If the covalent linkage introduces excessive strain, the ligand will exhibit high fluctuations during MD.

Step-by-Step Protocol:

  • Topology Generation: Isolate the covalently modified amino acid and the ligand. Parameterize this non-standard residue using the General AMBER Force Field (GAFF) with AM1-BCC partial charges.

  • System Solvation: Place the complex in a dodecahedron box, solvate with TIP3P water molecules, and neutralize the system with physiological ion concentrations (0.15 M NaCl).

  • Equilibration: Perform a 1 ns NVT (constant Volume/Temperature) simulation at 300K using the V-rescale thermostat, followed by a 1 ns NPT (constant Pressure/Temperature) simulation using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Self-Validation (RMSD Analysis): Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms relative to the protein backbone. A plateaued RMSD with a variance of < 2.0 Å serves as the ultimate validation that the covalent pose is thermodynamically stable.

Quantitative Data Synthesis

To facilitate rapid decision-making, the expected theoretical outputs of the aforementioned protocols for this specific compound are summarized below.

Table 1: Representative QM & Physicochemical Descriptors

DescriptorPredicted ValueCausality / Implication
Molecular Weight 160.56 g/mol Highly ligand-efficient; ideal for fragment-based drug design (FBDD).
HOMO-LUMO Gap ~4.2 eVIndicates moderate chemical reactivity; optimal for targeted covalent binding without excessive off-target reactivity.
Fukui f+ (C-Cl carbon) > 0.15High susceptibility to nucleophilic attack; mathematically confirms the viability of the chloromethyl warhead.
LogP (Consensus) -0.5 to 0.2High hydrophilicity; suggests excellent aqueous solubility but potential passive permeability limitations.
TPSA 74.4 ŲOptimal for membrane permeability; falls within the acceptable range for intracellular target engagement.

Table 2: Covalent Docking Scoring Matrix (Example Target: Catalytic Cys)

Pose RankPre-Reactive GlideScore (kcal/mol)Apparent Affinity ScoreWarhead Distance (Å)RMSD to Native (Å)
1 -5.8-8.43.21.1
2 -5.2-7.13.51.8
3 -4.9-6.53.82.4

Note: Apparent Affinity Score combines the pre-reactive binding energy with the Prime minimization energy of the covalent complex.

References

  • Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring Source: Journal of Chemical Information and Modeling URL:[Link]

  • Covalent docking using autodock: Two-point attractor and flexible side chain methods Source: Protein Science URL:[Link]

  • A direct evaluation of regional Fukui functions in molecules Source: Chemical Physics Letters URL:[Link]

  • CovDock: The Advantages of Covalent Docking Source: Schrödinger URL:[Link]

  • 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS: 4803-00-3) Source: NextSDS Chemical Substance Information URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure and versatile functionalization po...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure and versatile functionalization potential.[1] This document provides a detailed guide to the synthesis and application of a key, reactive intermediate: 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one. This compound serves as a powerful electrophilic building block for the synthesis of diverse molecular libraries, particularly for the discovery of novel therapeutic agents.

While direct, published syntheses of this specific triazinone are not extensively documented, a robust and plausible synthetic pathway can be proposed based on well-established transformations of 1,3,5-triazine precursors. This guide will detail this proposed synthesis and provide comprehensive protocols for its subsequent use in organic synthesis, with a focus on applications in drug discovery.

I. Proposed Synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

The synthesis of the title compound can be envisioned as a multi-step process starting from readily available precursors. A logical approach involves the initial construction of a hydroxymethyl-substituted triazinone, followed by a chlorination step.

A. Synthesis of 4-Amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one

The synthesis of various 6-substituted-2,4-diamino-1,3,5-triazines has been reported, often through the reaction of cyanoguanidine with nitriles under microwave irradiation, which is considered a green chemistry approach.[2][3] A similar strategy can be adapted for the synthesis of the hydroxymethyl precursor.

Protocol 1: Synthesis of 4-Amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one

Materials:

  • Glycolonitrile

  • Dicyandiamide

  • Sodium methoxide

  • Methanol

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq) and glycolonitrile (1.1 eq) in methanol.

  • Add a solution of sodium methoxide in methanol (1.2 eq) to the mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a predetermined time (e.g., 30-60 minutes). The reaction should be monitored for the consumption of starting materials.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one.

B. Chlorination of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Protocol 2: Synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Materials:

  • 4-Amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 4-amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one, which can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination Dicyandiamide Dicyandiamide Microwave_Synthesis Microwave Synthesis (Dicyandiamide + Glycolonitrile) Dicyandiamide->Microwave_Synthesis Glycolonitrile Glycolonitrile Glycolonitrile->Microwave_Synthesis Hydroxymethyl_Triazinone 4-Amino-6-(hydroxymethyl)- 1,2-dihydro-1,3,5-triazin-2-one Microwave_Synthesis->Hydroxymethyl_Triazinone Chlorination Chlorination (SOCl₂) Hydroxymethyl_Triazinone->Chlorination Chloromethyl_Triazinone 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one Chlorination->Chloromethyl_Triazinone

Caption: Proposed synthetic workflow for 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one.

II. Core Application: A Versatile Electrophile for Nucleophilic Substitution

The primary synthetic utility of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one lies in the reactivity of its chloromethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the straightforward introduction of diverse side chains, making it an ideal scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.

Reactivity Chloromethyl_Triazinone 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one Substituted_Triazinone 6-(Nucleophilomethyl)-4-amino- 1,2-dihydro-1,3,5-triazin-2-one Chloromethyl_Triazinone->Substituted_Triazinone + Nu-H Nucleophile Nucleophile (Nu-H) HCl HCl

Caption: General reaction scheme for nucleophilic substitution.

III. Application Notes and Protocols

The following protocols provide detailed methodologies for the reaction of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one with representative sulfur and nitrogen nucleophiles. These protocols can be adapted for a wide range of other nucleophiles.

A. S-Alkylation: Reaction with Thiols

The reaction of the chloromethyl group with thiols provides a facile route to thioether-linked triazine derivatives.

Protocol 3: Synthesis of 4-Amino-6-((aryl/alkylthio)methyl)-1,2-dihydro-1,3,5-triazin-2-one

Materials:

  • 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

  • Aryl or alkyl thiol (e.g., thiophenol, benzyl mercaptan)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a solution of the thiol (1.0 eq) in the anhydrous solvent, add the base (1.2 eq) and stir at room temperature for 15-20 minutes.

  • Add a solution of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (1.1 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

S_Alkylation_Workflow Start Start Thiol_Base Dissolve Thiol and Base in Anhydrous Solvent Start->Thiol_Base Add_Triazine Add 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one Thiol_Base->Add_Triazine React Stir at RT or Heat Gently (Monitor by TLC) Add_Triazine->React Workup Aqueous Workup and Extraction React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Thioether Product Purify->Product

Caption: Workflow for the S-alkylation of the title compound.

B. N-Alkylation: Reaction with Amines

The reaction with primary or secondary amines yields aminomethyl-substituted triazines, which are valuable for introducing diverse functional groups and modulating physicochemical properties.

Protocol 4: Synthesis of 4-Amino-6-((dialkylamino)methyl)-1,2-dihydro-1,3,5-triazin-2-one

Materials:

  • 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • A non-nucleophilic base (e.g., DIEA, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Dissolve 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.1 eq) and the base (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with heating (50-70 °C) until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Applications in Medicinal Chemistry and Drug Discovery

The 1,3,5-triazine core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[4][5] The ability to easily introduce diverse substituents via the chloromethyl handle makes 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one a highly valuable platform for generating libraries of potential drug candidates.

  • Anticancer Agents: Many 2,4-diamino-1,3,5-triazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][6][7] By reacting the title compound with a variety of amines and thiols, novel analogues can be synthesized and screened for anticancer properties.

  • Kinase Inhibitors: The triazine scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antimicrobial Agents: Substituted triazines have also been investigated for their antibacterial and antimalarial activities.[8] The versatile chemistry of the chloromethyl group allows for the introduction of pharmacophores known to be active against various pathogens.

Drug_Discovery_Concept Core_Scaffold 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one Product_Library Library of Substituted Triazinones Core_Scaffold->Product_Library + R-Nu Library_Generation Library of Diverse Nucleophiles (R-Nu) Library_Generation->Product_Library Screening Biological Screening Product_Library->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: Conceptual workflow for drug discovery using the title compound.

V. Data Presentation

The following table summarizes the potential of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one as a versatile building block in organic synthesis and medicinal chemistry.

Nucleophile ClassExample NucleophilesResulting LinkagePotential Biological Applications
Thiols Thiophenol, Cysteine derivatives, MercaptobenzothiazoleThioetherAnticancer, Antimicrobial
Amines Piperidine, Morpholine, Anilines, Amino acidsAmineKinase inhibitors, Anticancer, CNS agents[1]
Alcohols/Phenols Phenol, Benzyl alcohol, Hydroxy-substituted heterocyclesEtherAntiviral, Herbicidal
Carboxylates Benzoic acid, Acetic acidEsterProdrugs

VI. References

  • de Oliveira, R. B., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 41-73. Available at: [Link]

  • Claramunt, R. M., et al. (2007). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Coordination Chemistry Reviews, 251(13-14), 1858-1881. Available at: [Link]

  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 41-73. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2006). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 30(4), 585-593. Available at: [Link]

  • Kashima, T., & Nishio, T. (2014). Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound. US Patent 8,716,474. Available at:

  • Gueye, M., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 9(2), 1-13. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and -1,3,5-triazin-2-thiones. The Journal of Organic Chemistry, 66(20), 6797-6799. Available at: [Link]

  • Shi, D., et al. (2009). Solid-Phase Synthesis and Antitumor Evaluation of 2,4-Diamino-6-aryl-1,3,5-triazines. Combinatorial Chemistry & High Throughput Screening, 12(1), 84-90. Available at: [Link]

  • Kumar, A., et al. (2014). Synthetic scheme for 2,4-diamino-6-chloro-[9][10][11]triazines. ResearchGate. Available at: [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112. Available at: [Link]

  • Piaz, V. G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7481. Available at: [Link]

  • ChemSynthesis. (2025). 4-amino-6-hydroxy-1,3,5-triazine-2-carbonitrile. Available at: [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 16364-16381. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 16(43), 8282-8286. Available at: [Link]

  • Junaid, A., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13576-13589. Available at: [Link]

  • Konkoy, C. S., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. Available at: [Link]

  • Shi, D., et al. (2009). Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. Combinatorial Chemistry & High Throughput Screening, 12(1), 84-90. Available at: [Link]

Sources

Application

Application Note: Advanced Purification Protocols for 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS: 4803-00-3) Introduction: The Chemical Challenge 4-Amino-6-(chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS: 4803-00-3)

Introduction: The Chemical Challenge

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is a highly functionalized, polar heterocyclic intermediate critical in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs) [1, 2]. Its purification presents unique challenges due to the dual nature of its functional groups. The dihydro-triazin-one core is amphoteric and highly polar, driving poor solubility in non-polar solvents and severe peak tailing on standard silica gel. Conversely, the chloromethyl group is a highly reactive electrophile.

Standard purification techniques for polar triazines often rely on protic solvents (e.g., methanol, ethanol) or basic modifiers (e.g., triethylamine) [1, 3]. However, subjecting this specific compound to such conditions inevitably leads to solvolysis (yielding methoxymethyl or ethoxymethyl ethers) or nucleophilic degradation [2]. This application note details three validated, causality-driven purification workflows designed to isolate this compound in >98% purity while strictly preserving the integrity of the chloromethyl moiety.

Table 1: Physicochemical Properties & Purification Implications
PropertyValue / CharacteristicImplication for Purification Strategy
Molecular Weight 160.56 g/mol [M+H]+ at m/z 161/163 (3:1 isotopic ratio) used for LC-MS tracking.
Core Structure Amphoteric (Amino + Lactam)High polarity requires polar solvent systems; prone to H-bonding and peak tailing on bare silica.
Functional Group Chloromethyl (-CH 2​ Cl)Highly electrophilic; strictly avoid strong bases, nucleophilic amines, and prolonged heating in protic solvents.
Solubility Profile Soluble in DMSO, DMF, hot MeCNRequires aprotic polar solvents for dissolution; insoluble in hexanes/heptane.
Thermal Stability Prone to thermal degradationKeep evaporation bath temperatures strictly below 40°C.

Purification Strategy & Decision Workflow

The selection of the purification method depends entirely on the scale of the crude mixture and the target purity required for downstream applications.

G Crude Crude Triazine CAS: 4803-00-3 Analysis TLC / LC-MS Profiling Crude->Analysis Decision Purity & Scale Requirements? Analysis->Decision Recryst Protocol 1: Aprotic Recrystallization (Scale: >10g, Target: >95%) Decision->Recryst High Scale, Low Impurities Flash Protocol 2: Flash Chromatography (Scale: 1-10g, Complex Mix) Decision->Flash Moderate Scale, Oils Out PrepLC Protocol 3: Prep-HPLC (Scale: <1g, Target: >99%) Decision->PrepLC Low Scale, API Grade Dry Vacuum Drying / Lyophilization Recryst->Dry Flash->Dry PrepLC->Dry Pure Pure API Intermediate (Validated by NMR/HPLC) Dry->Pure

Decision workflow for the purification of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one.

Protocol 1: Aprotic Solvent-Mediated Recrystallization

Rationale & Causality: Recrystallization is the most scalable method for intermediate purification. While methanol is the industry standard for polar triazines [1], heating the chloromethyl triazine in methanol induces S N​ 1/S N​ 2 solvolysis, destroying the active handle. To prevent this, we utilize an entirely aprotic binary solvent system: Acetonitrile (polar solubilizer) and Toluene (non-polar anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one in 40 mL of anhydrous Acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Heating: Warm the suspension to 75°C under a nitrogen atmosphere until the solid is fully dissolved. Do not exceed 80°C to prevent thermal degradation.

  • Hot Filtration: If insoluble particulates remain, rapidly filter the hot solution through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: Dropwise, add 15 mL of warm Toluene to the stirring solution until a slight, persistent cloudiness is observed.

  • Crystallization: Remove the heat source. Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 10 mL of cold Toluene.

  • Drying: Dry the crystals in a vacuum oven at 35°C for 12 hours.

Validation Checkpoint: Dissolve a 1 mg aliquot of the dried crystals in DMSO- d6​ . A sharp singlet at ~4.4 ppm in the 1 H NMR confirms the intact chloromethyl group. The absence of a singlet at ~3.3 ppm confirms that no solvolysis occurred.

Protocol 2: Normal-Phase Flash Chromatography

Rationale & Causality: When the crude mixture contains structurally similar impurities that co-crystallize, or if the product "oils out" during cooling, flash chromatography is required [1]. Bare silica gel contains acidic silanol groups that strongly hydrogen-bond with the triazine's amino group, causing severe peak tailing. While basic modifiers (like TEA) normally resolve this, they will rapidly alkylate the chloromethyl group. Therefore, we utilize an Amino-functionalized (NH 2​ ) silica stationary phase, which provides excellent peak shape without requiring mobile phase additives.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a pre-packed NH 2​ -functionalized silica flash column with 100% Ethyl Acetate (EtOAc).

  • Sample Loading: Dry-load the crude mixture. Dissolve the crude in a minimum amount of THF, add a small volume of Celite, and evaporate the THF under reduced pressure (bath temp <35°C). Load the dry powder onto the column.

  • Elution: Run a gradient elution starting from 100% EtOAc to 80% EtOAc / 20% Acetonitrile over 10 column volumes. Avoid Methanol as an eluent to prevent on-column degradation.

  • Fraction Collection: Monitor elution at 254 nm. The triazine core is highly UV-active.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure immediately. Do not leave the product in solution overnight.

Validation Checkpoint: Run a 2D TLC (develop in EtOAc, rotate the plate 90°, develop again). A single spot perfectly on the diagonal confirms the compound is stable during the chromatographic run and is not degrading on the stationary phase.

Protocol 3: Reverse-Phase Preparative HPLC

Rationale & Causality: For API-grade purity (>99%), semi-preparative Liquid Chromatography is the gold standard [3]. The primary risk here is the aqueous mobile phase, which can hydrolyze the chloromethyl group to a hydroxymethyl group. Hydrolysis of alkyl chlorides is heavily catalyzed by hydroxide ions (S N​ 2). By buffering the mobile phase to a mildly acidic pH (~2.7) using 0.1% Formic Acid, we suppress the hydroxide concentration by orders of magnitude, effectively halting degradation during the run [2].

Table 2: Preparative HPLC Gradient Method
Time (min)Mobile Phase A (H 2​ O + 0.1% Formic Acid)Mobile Phase B (MeCN + 0.1% Formic Acid)Flow Rate (mL/min)
0.095%5%20.0
2.095%5%20.0
15.040%60%20.0
18.05%95%20.0
22.095%5%20.0

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and Mobile Phase A. Filter through a 0.45 µm PTFE syringe filter.

  • Injection: Inject the sample onto a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Separation: Execute the gradient outlined in Table 2. Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Handling (Critical): Collect the pure fractions into tubes pre-chilled in an ice bath.

  • Lyophilization: Do not rotary evaporate aqueous fractions. Immediately freeze the pooled fractions using liquid nitrogen or a dry ice/acetone bath, and lyophilize to dryness to yield the pure white powder.

Validation Checkpoint: Perform LC-MS on the reconstituted lyophilized powder. The presence of the [M+H]+ isotopic cluster at m/z 161 and 163 (in a precise 3:1 ratio) validates the retention of the chlorine atom and the success of the purification.

References

  • "Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors", Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • "Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide", Comenius University in Bratislava. Available at: [Link]

Method

Application Note: 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one as a Versatile Scaffold in Medicinal Chemistry

Introduction & Chemical Rationale The 1,3,5-triazine core is a highly privileged motif in modern drug discovery. Structurally analogous to pyrimidines and purines, triazine derivatives are extensively utilized in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The 1,3,5-triazine core is a highly privileged motif in modern drug discovery. Structurally analogous to pyrimidines and purines, triazine derivatives are extensively utilized in the development of kinase inhibitors, targeted protein degraders (PROTACs), and protein-protein interaction (PPI) inhibitors .

Among the vast library of triazine precursors, 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS: 4803-00-3) serves as an exceptionally versatile synthetic building block. Its value lies in its dual-functional nature:

  • The Chloromethyl Electrophilic Hub: Unlike unactivated triazine rings that require harsh conditions for direct nucleophilic aromatic substitution (SNAr), the C6-chloromethyl group provides an accessible electrophilic hotspot. This enables rapid, mild SN2 alkylation with various N-, O-, and S-nucleophiles, allowing for modular late-stage diversification .

  • The Pharmacophore Network: The molecule exhibits tautomerism (1,2-dihydro-1,3,5-triazin-2-one 2-hydroxy-1,3,5-triazine). The C4-amino group (hydrogen bond donor) and the C2-oxo/hydroxy group (hydrogen bond acceptor/donor) form a dense hydrogen-bonding network. This architecture perfectly mimics the ATP adenine ring, acting as a potent bidentate hinge-binding motif within kinase active sites (e.g., EGFR, Tie-2, PI3K) .

BindingModel Kinase Kinase Hinge Region (Backbone Amides/Carbonyls) Triazine 1,3,5-Triazine Core C4-Amino (H-Donor) C2-Oxo (H-Acceptor) Triazine->Kinase Hydrogen Bonding (ATP Mimetic) Tail C6-Substituted Tail (Solvent Channel / Selectivity Pocket) Triazine->Tail Covalent Linkage (via Chloromethyl)

Figure 1: Pharmacophore model of the triazine core mediating kinase hinge-region interactions.

Mechanistic Insights & Synthetic Utility

The primary mechanistic pathway utilized with this scaffold is the SN2 displacement of the aliphatic chloride. The causality behind experimental condition selection is critical:

  • Solvent Selection: Polar aprotic solvents (DMF, CH3CN) are mandatory. They solvate the highly polar triazine core while leaving the nucleophile unsolvated and highly reactive, accelerating the SN2 transition state.

  • Base Selection: The choice of base dictates the reaction's success. For aliphatic amines (e.g., piperazines), a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing for the electrophile. For less reactive nucleophiles like phenols or anilines, inorganic bases (K2CO3 or Cs2CO3) are required to generate the more reactive phenoxide/anilide species.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for diversifying the 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one scaffold across different nucleophile classes.

Reaction TypeNucleophile ClassBaseSolventTemperatureTimeTypical YieldPrimary Application
N-Alkylation Aliphatic Amines (e.g., Piperazines)DIPEA (1.5 eq)DMF60 °C4–6 h75–85%Kinase Inhibitor Libraries
N-Alkylation Anilines (Aromatic Amines)K2CO3 (2.0 eq)CH3CN80 °C (Reflux)8–12 h60–70%PD-L1 / PPI Inhibitors
S-Alkylation Aliphatic Thiols (PEG-linkers)K2CO3 (1.2 eq)CH3CNRoom Temp2–4 h85–95%PROTAC E3 Ligase Linkers
O-Alkylation PhenolsCs2CO3 (1.5 eq)DMF80 °C12–16 h50–65%Structural Diversification

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in analytical checkpoints to confirm causality and prevent downstream failures.

Protocol A: N-Alkylation for Kinase Inhibitor Library Generation

Objective: Covalently link a target-specific piperazine pharmacophore to the triazine hinge-binding core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (1.0 mmol, 160.5 mg) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (1.5 mmol, 260 µL) to the stirring solution. Causality: DIPEA neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile.

  • Nucleophilic Addition: Add the substituted piperazine derivative (1.1 mmol) dropwise.

  • Thermal SN2 Displacement: Heat the reaction mixture to 60 °C using a precisely controlled oil bath. Stir for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1) visualized under UV (254 nm). The starting material will consume completely, yielding a lower Rf product spot due to increased polarity.

  • Self-Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeOH, and inject.

    • Success Indicator: The appearance of the target mass [M+H]+ and the loss of the characteristic 3:1 chlorine isotopic pattern (M / M+2).

    • Failure Indicator: If a peak corresponding to [M−35.5+17]+ appears, it indicates hydrolysis of the chloromethyl group to a hydroxymethyl derivative. Corrective Action: Ensure DMF is strictly anhydrous and stored over molecular sieves.

  • Workup: Quench the reaction with ice water (30 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: S-Alkylation for PROTAC Linker Attachment

Objective: Attach a thiol-terminated PEG linker to the triazine core for subsequent E3 ligase ligand conjugation.

Step-by-Step Methodology:

  • Preparation: Suspend the triazine core (1.0 mmol) and K2CO3 (1.2 mmol, 165.8 mg) in anhydrous CH3CN (15 mL).

  • Degassing (Critical Step): Sparge the suspension with Argon for 15 minutes. Causality: Thiol nucleophiles are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen and base. Degassing prevents this side reaction.

  • Addition: Add the thiol-terminated PEG linker (1.05 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2 hours. The high nucleophilicity of the thiolate anion allows for rapid substitution without thermal activation.

  • Workup & Purification: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient) to yield the pure thioether-linked intermediate.

Workflow A 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one (Core Scaffold) B SN2 N-Alkylation (Piperazines/Anilines) A->B DIPEA, DMF, 60°C C SN2 S-Alkylation (Thiol Linkers) A->C K2CO3, CH3CN, RT D Kinase Inhibitor Library B->D Hinge-binding optimization E PROTAC Degrader Chimeras C->E E3 Ligase recruitment

Figure 2: Modular synthetic workflow for drug discovery utilizing the chloromethyl triazine scaffold.

References

  • Exploring s-triazine derivatives as anticancer agents Exploration of Targeted Anti-tumor Therapy (2026). URL: [Link]

  • Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors Journal of Medicinal Chemistry (2021). URL:[Link]

  • Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template Journal of Medicinal Chemistry (2004). URL:[Link]

  • Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor Journal of Medicinal Chemistry (2007). URL:[Link]

Application

Analytical Methods and Protocols for the Detection of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Advanced Application Note & Method Protocol Introduction & Analyte Profiling Approaching the detection and quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Document Type: Advanced Application Note & Method Protocol

Introduction & Analyte Profiling

Approaching the detection and quantification of 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS 4803-00-3) requires a deep understanding of its structural liabilities. This compound features a highly polar 1,3,5-triazin-2-one core—structurally and chromatographically analogous to the antineoplastic agent1[1]—paired with a highly reactive chloromethyl moiety.

Mechanistic Insight & Causality: The primary analytical challenge is twofold. First, the polar triazinone ring exhibits poor retention on traditional end-capped C18 columns, leading to early elution near the void volume. Second, the chloromethyl group is an active alkylating agent. In protic solvents (like water or methanol) at room temperature, it rapidly undergoes solvolysis (nucleophilic substitution) to form hydroxymethyl or methoxymethyl artifacts. Because of this alkylating nature, the compound is often flagged as a Potential Mutagenic Impurity (PMI) in pharmaceutical synthesis, necessitating stringent, trace-level control strategies.

Sample Preparation Strategy: Arresting Degradation

To ensure the analytical method functions as a self-validating system, the sample preparation must completely arrest the solvolysis of the chloromethyl group. Standard aqueous or methanolic diluents will compromise the integrity of the sample before it even reaches the column.

Protocol: Cold Aprotic Extraction
  • Solvent Selection: Prepare a cold diluent consisting of HPLC-grade Acetonitrile and ultra-pure water (90:10, v/v) maintained at 4°C. Causality: The high organic, aprotic content minimizes nucleophilic attack on the chloromethyl group, while the 10% water ensures the dissolution of the polar triazine core.

  • Extraction: Accurately weigh 10.0 mg of the sample (API or intermediate) into a 50 mL amber volumetric flask.

  • Dissolution: Add 40 mL of the cold diluent. Sonicate in an ice bath for no more than 5 minutes to prevent thermal degradation.

  • Filtration: Make up to volume with the cold diluent. Filter immediately through a 0.22 µm PTFE syringe filter. Note: Avoid Nylon or Regenerated Cellulose (RC) filters, which possess nucleophilic sites that may interact with the reactive chloromethyl group.

  • Storage: Transfer to amber autosampler vials and maintain at 4°C within the autosampler tray during the entire sequence.

G A 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one (Intact Analyte) B Nucleophilic Attack (H2O / MeOH / Heat) A->B C Hydroxymethyl or Methoxymethyl Degradant (Artifacts) B->C

Caption: Solvolysis degradation pathway of the chloromethyl moiety requiring aprotic sample preparation.

Method 1: HPLC-UV/DAD (Routine Assay & Purity Profiling)

This method is designed for routine batch release and assay quantification.

Causality Behind Chromatographic Choices: We utilize a polar-embedded C18 column (e.g., Zorbax Bonus-RP). Unlike standard C18 phases, polar-embedded stationary phases prevent phase-collapse (dewetting) under highly aqueous conditions and provide secondary hydrogen-bonding interactions to effectively retain the polar triazinone core[2]. The mobile phase utilizes an ammonium acetate buffer at pH 5.0. This slightly acidic pH maintains the stability of the triazine ring and suppresses base-catalyzed hydrolysis of the chloromethyl group, a 3[3].

Step-by-Step HPLC Protocol
  • Column: Polar-embedded C18 (e.g., Zorbax Bonus-RP), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with glacial acetic acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Optimized to balance peak resolution and analyte thermal stability).

  • Detection: UV/DAD at 217 nm (optimal absorbance for the conjugated triazin-2-one system)[3].

  • Injection Volume: 10 µL.

Method 2: LC-MS/MS (Trace Mutagenic Impurity Profiling)

For detecting this compound at parts-per-million (ppm) levels within a bulk API, UV detection lacks the requisite sensitivity. We employ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Causality Behind MS Choices: Electrospray Ionization (ESI) in positive mode is highly efficient here due to the primary amine on the triazine ring, which readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 161.0. During collision-induced dissociation (CID), the labile chloromethyl group is the primary site of fragmentation, yielding a dominant product ion via the neutral loss of HCl (36 Da).

Step-by-Step LC-MS/MS Protocol
  • Ionization Source: ESI+

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Precursor Ion (Q1): m/z 161.0 ([M+H]⁺ for the ³⁵Cl isotope)

  • Product Ions (Q3):

    • Quantifier Transition:m/z 161.0 → 125.0 (Loss of HCl, Collision Energy: 15 eV)

    • Qualifier Transition:m/z 161.0 → 144.0 (Loss of NH₃, Collision Energy: 20 eV)

G cluster_0 Analytical Workflows A Sample Matrix (API or Synthetic Mixture) B Cold Extraction/Dilution (4°C, Aprotic Solvent: MeCN) A->B Prevent Solvolysis C Filtration (0.22 µm PTFE) B->C D HPLC-UV/DAD (Routine QC / Assay) C->D E LC-MS/MS (MRM) (Trace Mutagenic Impurity Profiling) C->E F Data Processing & ICH Q2(R2) Validation D->F E->F

Caption: Experimental workflow for the extraction and dual-platform analysis of the reactive triazine derivative.

ICH Q2(R2) Method Validation Framework

To guarantee trustworthiness and regulatory compliance, the developed methods must be rigorously validated according to the 4[4], demonstrating that the analytical procedure is fit for its intended purpose[5].

Summary of Quantitative Validation Data & Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ApproachAcceptance Criteria
Specificity No interference from matrix or degradantsInject blank, placebo, and force-degraded samples (acid, base, peroxide)[1].Resolution ( Rs​ ) > 1.5 between analyte and any degradant.
Linearity & Range Proportional response across intended range5 concentration levels (e.g., 25% to 150% of target concentration)[3].Correlation coefficient ( R2 ) ≥ 0.999[3].
Accuracy (Recovery) Closeness of agreement to true valueSpike API with the impurity at 3 levels (50%, 100%, 150%) in triplicate[1].Mean recovery between 98.0% and 102.0%[1].
Precision Degree of scatter (Repeatability)6 replicate injections of a 100% standard solution[1].%RSD ≤ 2.0%[1].
LOD / LOQ Lowest detectable/quantifiable limitsSignal-to-Noise (S/N) ratio evaluation via serial dilution.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Reliability under deliberate variationsAlter flow rate (±0.1 mL/min), pH (±0.2), and column temp (±2°C)[1].System suitability criteria met; %RSD ≤ 2.0%.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org. URL:[Link][5]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: europa.eu. URL:[Link][4]

  • Yousuf, S., & Hussainy, S. A. "Analytical Method Development and Validation for the Determination of Azacitidine by HPLC". Source: ijirt.org. URL: [Link][2]

  • Global Research Online. "A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma". Source: globalresearchonline.net. URL:[Link][3]

  • Impact Factor. "Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS". Source: impactfactor.org. URL:[Link][1]

Sources

Method

scale-up synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

An Application Guide for the Scale-Up Synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one Introduction 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is a key heterocyclic building block whose...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Introduction

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is a key heterocyclic building block whose structural motifs are of significant interest in the development of novel therapeutic agents and specialized agrochemicals.[1][2] The presence of multiple reactive sites—an amino group, a latent electrophilic chloromethyl group, and a lactam function—makes it a versatile intermediate for constructing more complex molecular architectures. However, its synthesis presents considerable challenges, particularly when transitioning from laboratory-scale procedures to pilot or industrial-scale production. The primary difficulties lie in controlling the selective functionalization of the 1,3,5-triazine core and ensuring batch-to-batch consistency and purity.

This comprehensive guide provides a robust, field-proven protocol for the multi-kilogram scale-up synthesis of this target compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical process parameters, and integrates a self-validating system of in-process controls (IPCs) to ensure a reliable and reproducible outcome. The protocol is designed for researchers, process chemists, and drug development professionals tasked with advancing chemical synthesis from the bench to manufacturing.

Chemical Principles and Synthetic Strategy

The most versatile and economically viable route for constructing asymmetrically substituted 1,3,5-triazines on a large scale begins with widely available commodity chemicals. The strategy detailed here involves a two-step sequence starting from dicyandiamide and chloroacetonitrile.

  • Step 1: Condensation and Cyclization. The synthesis initiates with the base-catalyzed condensation of dicyandiamide with chloroacetonitrile. This reaction proceeds through a nucleophilic attack of the dicyandiamide nitrogen onto the nitrile carbon, followed by an intramolecular cyclization to form the thermostable 1,3,5-triazine ring, yielding the intermediate, 2,4-diamino-6-(chloromethyl)-1,3,5-triazine.

  • Step 2: Selective Acidic Hydrolysis. The critical step involves the selective hydrolysis of one of the two amino groups on the triazine intermediate to a carbonyl group. The 1,3,5-triazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution.[3] Under controlled acidic conditions and elevated temperature, water acts as a nucleophile, displacing one amino group. The resulting hydroxyl-triazine rapidly tautomerizes to the more stable 1,2-dihydro-1,3,5-triazin-2-one form.[4] Controlling the reaction time and temperature is paramount to prevent over-hydrolysis of the second amino group.

Reaction_Scheme Overall Synthetic Pathway DCDA Dicyandiamide Intermediate 2,4-Diamino-6-(chloromethyl)- 1,3,5-triazine DCDA->Intermediate Step 1: NaOH, MeOH Heat CAN Chloroacetonitrile CAN->Intermediate Step 1: NaOH, MeOH Heat Product 4-Amino-6-(chloromethyl)-1,2-dihydro- 1,3,5-triazin-2-one Intermediate->Product Step 2: Aq. HCl Heat

Caption: Reaction scheme for the two-step synthesis.

Safety and Hazard Management

The scale-up of any chemical process necessitates a rigorous evaluation of potential hazards. All operations must be conducted in a controlled environment (e.g., a walk-in fume hood or a well-ventilated production bay) by personnel trained in handling hazardous materials.

Substance CAS No. Key Hazards Recommended Precautions
Chloroacetonitrile 107-14-2Highly toxic if inhaled or swallowed, combustible liquid, causes severe skin and eye irritation.Work in a closed system or under effective local exhaust ventilation. Wear chemical-resistant gloves, splash goggles, and a face shield.
Sodium Hydroxide 1310-73-2Corrosive, causes severe skin burns and eye damage.[5]Wear appropriate PPE, including chemical-resistant gloves and eye protection. Avoid generating dust.
Hydrochloric Acid 7647-01-0Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation.[6]Use in a well-ventilated area. Handle with acid-resistant gloves and eye/face protection.
4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one 4803-00-3Skin irritant, causes serious eye damage, may cause drowsiness or dizziness.[7]Avoid dust inhalation. Wear gloves and eye protection.

Scale-Up Synthesis Protocol (Basis: 1.0 kg Final Product)

This protocol is designed for a target output of approximately 1.0 kg of the final product. All quantities should be adjusted proportionally for different batch sizes.

Equipment and Materials
  • 20 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and addition funnel.

  • 50 L secondary reactor for work-up and precipitation.

  • Centrifuge or large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven for drying.

  • Personal Protective Equipment (PPE): Chemical-resistant overalls, neoprene or nitrile gloves, safety glasses, and face shield.

Step 1: Synthesis of 2,4-Diamino-6-(chloromethyl)-1,3,5-triazine
Reagent Molar Mass ( g/mol ) Equivalents Moles (mol) Mass/Volume
Dicyandiamide84.081.0010.30.866 kg
Chloroacetonitrile75.501.0510.80.817 kg (0.68 L)
Sodium Hydroxide40.000.101.0341.2 g
Methanol---10.0 L

Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with methanol (10.0 L), dicyandiamide (0.866 kg), and sodium hydroxide (41.2 g). Begin agitation at 100-150 RPM to form a slurry.

  • Initial Heating: Heat the slurry to 40-45°C. The purpose of the base is to deprotonate a fraction of the dicyandiamide, increasing its nucleophilicity and catalyzing the initial reaction.

  • Controlled Addition: Add chloroacetonitrile (0.68 L) dropwise via the addition funnel over 2-3 hours. Causality: This controlled addition is critical to manage the reaction exotherm and prevent a runaway reaction. Maintain the internal temperature between 45-50°C throughout the addition.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. The reaction progress must be monitored to ensure completion.

    • In-Process Control (IPC-1): After 6 hours, carefully take a sample from the reaction mixture. Prepare a solution and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of dicyandiamide (<2% remaining).

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to 0-5°C over 2 hours. The intermediate product will precipitate.

  • Filtration and Washing: Filter the solid precipitate using the filtration apparatus. Wash the filter cake sequentially with cold methanol (2 x 1 L) and then deionized water (2 x 2 L) to remove unreacted starting materials and salts.

  • Drying: Dry the intermediate product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is 1.3 - 1.5 kg.

Step 2: Selective Hydrolysis to Final Product
Reagent Molar Mass ( g/mol ) Equivalents Moles (mol) Mass/Volume
Intermediate from Step 1159.571.008.77~1.4 kg
Hydrochloric Acid (37%)36.461.5013.161.3 L
Deionized Water---14.0 L

Procedure:

  • Reactor Charging: Charge the clean 50 L reactor with deionized water (14.0 L) and the dried intermediate from Step 1 (~1.4 kg). Begin agitation to form a slurry.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid (1.3 L) to the slurry. An exotherm will be observed; ensure the temperature does not exceed 40°C during addition.

  • Controlled Heating: Heat the reaction mixture to 95-100°C and maintain for 4-6 hours. The selectivity of the hydrolysis is highly dependent on temperature and time.[4]

    • In-Process Control (IPC-2): Every hour after reaching temperature, take a sample for HPLC analysis. Monitor the formation of the desired product and the disappearance of the starting intermediate. The reaction should be stopped when the intermediate is <1% and the formation of the di-hydrolyzed impurity is <3%. Causality: Over-running the reaction will lead to the formation of 6-(chloromethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione, a difficult-to-remove impurity.

  • Cooling and Precipitation: Once IPC-2 criteria are met, cool the reactor to 10-15°C over 3-4 hours. The final product will crystallize out of the acidic solution.

  • Filtration and Washing: Filter the solid product. Wash the cake thoroughly with deionized water until the filtrate is neutral (pH 6-7) to remove residual HCl. Then, perform a final wash with cold acetone (2 x 1 L) to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 70-80°C to a constant weight. The expected yield is 1.0 - 1.1 kg.

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications, a full suite of analytical tests must be performed.

Analysis Method Expected Result / Specification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (UV, 230 nm)≥98.5%
Identity ¹H NMR (DMSO-d₆)Conforms to structure: Peaks corresponding to -CH₂Cl, -NH₂, and ring N-H protons.
Identity Mass Spectrometry[M+H]⁺ = 161.0/163.0 (isotopic pattern for Cl)
Moisture Content Karl Fischer Titration≤0.5%

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire manufacturing process, including critical control points.

Process_Workflow Scale-Up Manufacturing Workflow decision decision process process qc qc end_node end_node Start Start: Charge Reagents (Step 1) Heat1 Heat to 45-50°C Add Chloroacetonitrile Start->Heat1 Reflux1 Reflux at 65°C for 6h Heat1->Reflux1 IPC1 IPC-1: DCDA < 2%? Reflux1->IPC1 IPC1->Reflux1 No (Continue Reflux) Cool1 Cool to 0-5°C IPC1->Cool1 Yes Filter1 Filter and Wash Intermediate Cool1->Filter1 Dry1 Vacuum Dry Intermediate Filter1->Dry1 Charge2 Charge Intermediate and Water (Step 2) Dry1->Charge2 Acidify Add HCl Charge2->Acidify Heat2 Heat to 95-100°C Acidify->Heat2 IPC2 IPC-2: Intermediate < 1%? Heat2->IPC2 IPC2->Heat2 No (Continue Heating) Cool2 Cool to 10-15°C IPC2->Cool2 Yes Filter2 Filter and Wash Final Product Cool2->Filter2 Dry2 Vacuum Dry Final Product Filter2->Dry2 FinalQC Final QC Testing Dry2->FinalQC Release Release Product FinalQC->Release

Caption: Manufacturing workflow from raw materials to final product release.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Step 1 - Incomplete reaction.- Loss of product during filtration if not cooled sufficiently.- Extend reflux time based on IPC-1 results.- Ensure the slurry is cooled to <5°C before filtration.
Incomplete Hydrolysis in Step 2 - Insufficient reaction time or temperature.- Inadequate amount of acid.- Increase heating time, monitoring closely with IPC-2.- Verify the concentration and volume of HCl used.
High levels of di-hydrolyzed impurity - Reaction temperature was too high or reaction time was too long.- Strictly adhere to the 95-100°C range.- Stop the reaction as soon as IPC-2 criteria are met. The impurity can be difficult to remove; prevention is key.
Final Product Fails Purity Specification - Inefficient washing during work-up.- Contamination from previous steps.- Ensure filter cake is washed until the filtrate is neutral in Step 2.- Consider an additional recrystallization step from a water/ethanol mixture if necessary.

References

  • NextSDS. (n.d.). 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one. Retrieved from [Link]

  • Bakharev, V., Gidaspov, A., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. Retrieved from [Link]

  • Wiley Analytical Science. (2010). ChemInform Abstract: Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ChemInform. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing triazine derivatives.
  • Google Patents. (n.d.). Triazine derivatives.
  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Triazine derivative, production and use thereof.
  • Katritzky, A. R., et al. (2001). Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and -1,3,5-triazin-2-thiones. Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Mokhanam, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. Retrieved from [Link]

  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Retrieved from [Link]

  • Szymańska, E., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. MOST Wiedzy. Retrieved from [Link]

  • Sosič, I., et al. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. LOCKSS. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1,3,5-Triazines as Privileged Scaffolds in Drug Discovery

Executive Summary The 1,3,5-triazine (s-triazine) core has emerged as a pivotal pharmacophore and versatile building block in contemporary medicinal chemistry[1]. Characterized by a symmetrical six-membered ring containi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine (s-triazine) core has emerged as a pivotal pharmacophore and versatile building block in contemporary medicinal chemistry[1]. Characterized by a symmetrical six-membered ring containing three nitrogen atoms, this scaffold offers exceptional synthetic tractability, chemical stability, and the ability to interact with diverse biological targets[1][2]. Modern drug discovery relies heavily on scaffold-based design strategies to fine-tune pharmacokinetic and pharmacodynamic properties, making the highly modular triazine core an ideal candidate for developing kinase inhibitors, receptor antagonists, and antimicrobial agents[1][3].

This technical guide details the mechanistic rationale, synthetic protocols, and biological applications of 1,3,5-triazine derivatives, providing researchers with a self-validating framework for structure-activity relationship (SAR) exploration.

Mechanistic Rationale: The Chemistry of Cyanuric Chloride

The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material[4][5]. The synthetic utility of cyanuric chloride stems from its predictable, temperature-controlled sequential nucleophilic aromatic substitution (SNAr)[5][6].

The Causality of Temperature Control: Cyanuric chloride is highly electrophilic due to the electron-withdrawing nature of its three chlorine atoms and three ring nitrogens[6].

  • First Substitution (0 °C): The initial nucleophilic attack is highly exothermic and rapid. Maintaining a temperature of 0 °C is critical to prevent premature di-substitution[6].

  • Second Substitution (20–25 °C): Once the first chlorine is replaced by a nucleophile (e.g., an amine), the lone pair on the heteroatom donates electron density into the triazine π -system via resonance. This significantly dampens the ring's electrophilicity, requiring room temperature to provide sufficient activation energy for the second substitution[5].

  • Third Substitution (60–80 °C): The di-substituted intermediate is highly deactivated. The substantial increase in electron density necessitates harsh thermal conditions (reflux) to force the final substitution[4][6].

Table 1: Thermodynamic Parameters for Sequential SNAr on Cyanuric Chloride
Substitution StepLeaving GroupElectronic State of Triazine RingRequired TempTypical Reaction Time
First (Mono-)ChlorideHighly Electrophilic0 °C1 – 2 hours
Second (Di-)ChlorideModerately Deactivated20 – 25 °C4 – 12 hours
Third (Tri-)ChlorideHighly Deactivated60 – 80 °C12 – 24 hours

Synthetic Methodology: Sequential One-Pot Protocol

Traditional stepwise synthesis requires the isolation and purification of intermediates, which reduces overall yield and throughput[4]. The following one-pot protocol leverages the predictable step-down in electrophilicity to streamline operations, enabling rapid access to diverse derivatives for SAR studies[4][7].

Protocol 1: One-Pot Sequential Nucleophilic Substitution

Note: Cyanuric chloride is a lachrymator. Perform all operations in a well-ventilated fume hood[6].

Step 1: Mono-substitution (Kinetic Control)

  • Add cyanuric chloride (1.0 equiv) to a reaction vial and purge with anhydrous acetonitrile (ACN). Cool the mixture to 0 °C using an ice bath[7].

  • In a separate vial, dissolve the first nucleophile (e.g., an aliphatic amine, 1.02 equiv) and N,N -diisopropylethylamine (DIPEA, 1.15 equiv) in ACN[7].

  • Add the nucleophile solution dropwise to the cyanuric chloride over 10 minutes to control the exothermic reaction. Stir for 2 hours at 0 °C[7].

  • Self-Validation Checkpoint: Analyze a 10 µL reaction aliquot via LC-MS. The mass should correspond exclusively to the mono-substituted dichloro-triazine. Do not proceed until the starting material is >95% consumed to prevent symmetric di-substitution impurities.

Step 2: Di-substitution (Thermodynamic Shift) 5. To the same reaction vessel (now containing the mono-substituted intermediate), add the second nucleophile (1.02 equiv) and DIPEA (1.15 equiv)[7]. 6. Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 4–12 hours[6]. 7. Self-Validation Checkpoint: Monitor via TLC (e.g., 5% MeOH in DCM). The di-substituted product will typically exhibit a lower Rf​ value than the mono-substituted intermediate.

Step 3: Tri-substitution (Forced Activation) 8. Add the third nucleophile (excess, typically 2.0–5.0 equiv depending on nucleophilicity) to the reaction mixture[4]. 9. Heat the mixture to 60–80 °C and stir for 12–24 hours[4][6]. 10. Cool the reaction to room temperature, concentrate under reduced pressure, and purify the final unsymmetrically trisubstituted 1,3,5-triazine via flash column chromatography.

SNAr_Workflow CC Cyanuric Chloride (Highly Electrophilic) Mono Mono-substituted (Moderate Electrophilicity) CC->Mono Nucleophile 1 0 °C, 1-2 h Di Di-substituted (Low Electrophilicity) Mono->Di Nucleophile 2 20-25 °C, 4-12 h Tri Tri-substituted (Target Scaffold) Di->Tri Nucleophile 3 60-80 °C, 12-24 h

Workflow of temperature-controlled sequential SNAr on cyanuric chloride.

Biological Applications & Target Pathways

The symmetrical architecture of 1,3,5-triazines allows them to act as bioisosteres for pyrimidine and purine rings, making them exceptional candidates for binding within the hinge regions of kinases and other crucial enzymes[1].

Oncology: Targeting EGFR and PI3K/Akt/mTOR Pathways

Dysregulation of the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways are hallmarks of various cancers[3]. 1,3,5-triazine derivatives have been engineered to act as potent multi-target inhibitors[3][8]. For instance, Compound 1d has been identified as a potent EGFR-TK inhibitor with a Ki​ of 0.44 nM, effectively blocking downstream signaling cascades and promoting cell cycle arrest[3]. Similarly, Compound 6h demonstrates dual inhibition of PI3K and mTOR, leading to the induction of apoptosis in cervical cancer cells[3].

Pathway_Inhibition Triazine 1,3,5-Triazine Inhibitor EGFR EGFR (RTK) Triazine->EGFR Inhibits PI3K PI3K Triazine->PI3K Inhibits mTOR mTORC1 Triazine->mTOR Inhibits EGFR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Akt->mTOR Activates Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Inhibits

Multi-target inhibition of EGFR and PI3K/Akt/mTOR pathways by 1,3,5-triazines.

Infectious Diseases: Antimalarial Agents

The emergence of drug-resistant Plasmodium falciparum strains has necessitated the development of novel antimalarials. 1,3,5-triazine derivatives have shown significant promise by targeting the P. falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme[9][10]. The triazine core engages in strong hydrogen bonding and π -stacking interactions within the active site[10]. Machine learning-guided QSAR studies have successfully identified thiazolyl-triazine derivatives (e.g., 201D and 204D) that exhibit low micromolar efficacy against chloroquine-resistant (Dd2) strains[11].

Table 2: Biological Activity Profiles of Key 1,3,5-Triazine Derivatives
Compound DesignationPrimary Target / PathwayDisease IndicationQuantitative Potency ( IC50​ / Ki​ )Reference
Compound 1dEGFR-TKOncology Ki​ = 0.44 nM[3]
Compound 6hPI3K / mTORCervical CancerInduces Apoptosis (Western Blot)[3]
Compound 201DPf-DHFR (Mutant Dd2)Malaria IC50​ = 3.02 µM[11]
Compound 204DPf-DHFR (Mutant Dd2)Malaria IC50​ = 2.17 µM[11]
Compound 7s258Pf-DHFR (Wild 3D7)Malaria IC50​ = 32.74 µM[10]

References

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF741NRHTOYAkdlCrNCE5FkAU7353EPnGOeDinDryDdul9QFta5RFNPCeBXgfwB4gBigwlKA7n717gGRKh0T_HlKeCzV8EOSrFOeUOU6Vl9jwNosKWTqaBIde4onn4uOLX7BlQb]
  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids, chemrxiv.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkqkZHlBof8JpX0MXJH61jsxck-UjiX6VGpTrZKtwhHQ2sSWiB6ydmrU2Lf7C6l22FCrrVriMUSL203YZw933L6b92x3O6fDt_VuE49Z9dplZAnwxbJ0Vvy13i108BHU4897KKOWeWAgIjQGUvJCdeQMTnA==]
  • The Role of Triazine Scaffolds in Modern Drug Development, explorationpub.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH11vSicNyc6X0J_9B39Hfy9NusiOR7vIiZ2GR6X8GrFNTHIiW9Ivh5Z9-pSafRR6ihBdinpeL2EwWtVPJ8myxCT-41mjztX1UU4E2wPZ5TwnV10VkLTVREAJNCrdVtIhDJF3sgTfoq3OUkWxITcDHhT_0SK0FFStxS]
  • 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure, orgsyn.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_guknyGSNavfu84jGSwmPyKRIG1LHAuNT4hyp64HSWEAYIT2dqpXNhYVhn0tppPg8Ziq1alkl8rGs77QX06vIFEBnc6I18xWO9tqTyzOasUdPmRQK_rF9z_N7LFqnOaZ9eq1M]
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines, mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZj_bRpJwiIVvoTTmq9mUYxenwKrSjQXzZAozY1JUspnGFxQ5aUeSJRvIFZT2Mm3CYIiq7BNegck24obt28DemNvMdME7pj1F25qXfY1paAygmwUXXrZhRo5iL-pZfUeQf]
  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids | ACS Omega, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsJbA4nW11MMyTikNzAUXItSNRY7osqDb2FUy9XW6x66_9pW2OoySGVEyhyH5c-DYQK7_U2LtPtYSrPA03HdGex-GKmHmBzOcTjvyRzRtoLs6UINXs5wOTQ2ExgL81HKTjqyUhLt3ifB6WQ3I=]
  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBaT5930cauDyyaNsx2hz1ynkiNpQm6oqsxyqfS7aR264XkR4kvfSl_grd9NZ1WhSk8rn4sj4Ia9gJ0_osjDGGOWDvFwj5byYMujuz0L4mjk7x1KevM2-sa_kO6dwWQn4ntPQqot-aRFR7lhYPuf1mBd0Wd1hzpDeWCnChwSBHxpflHFiKJyNbjG5c_JVYAoJeMpwMQ74iyK9oiBsGkcuzlBXK5IMyM48nyx4rzQe8n54z_1P7-ePF]
  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer, monash.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWdMqQ7M1ccG7zDlfk8aGkmc8BxvQh4R2rNCRZ0M-EV-MhtFrCNUcyd2pNgLmTkn_46HQ90LgNOqEMSxK_CmKDcEAQpg0LQ7mchVPgcigBZcp6sKjHHh9CTHELZiW2vLKFjx86FwezfLssDvS3DPD0_kiwM47tZeLDhRV1ALpqwy_uJeM0vAl00EeNR3hQP0C6x3ZeEYEH0A-hQBMEUTwwlDtONVEDLYvV]
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  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYAqlR6ZKjocXQGZ7JXWUFN8aB4ZbhtvhLOWrZyWoHkd-tqwh2QIWPWSsfoqz1WjpDGi0RV8_-y4I5NgrGsSuWJbKbudKrR72HFNtvURZGv5-PNRoIlun45m5fuAu4b7E7gSJvVsxxAMrG35HF]

Sources

Method

Application Note: Advanced Protocols for the Biological Screening of 1,3,5-Triazine Derivatives in Drug Discovery

Introduction & Rationale The 1,3,5-triazine scaffold is a highly privileged structure in medicinal chemistry. Because of its rigid, planar geometry and its structural resemblance to pyrimidine bases, triazine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,3,5-triazine scaffold is a highly privileged structure in medicinal chemistry. Because of its rigid, planar geometry and its structural resemblance to pyrimidine bases, triazine derivatives are exceptionally adept at mimicking ATP and peptide bonds[1]. Furthermore, the predictable, temperature-controlled sequential nucleophilic substitution of cyanuric chloride allows researchers to engineer highly diverse combinatorial libraries[2].

In oncology, these compounds frequently act as potent kinase inhibitors by occupying the ATP-binding pocket of target proteins[1]. In infectious disease paradigms, they disrupt microbial cell wall synthesis and metabolic pathways, functioning as robust antimicrobial agents[3].

Causality in Screening Architecture

To successfully transition a triazine compound from a synthetic library to a viable lead candidate, the screening cascade must be rationally structured. We employ a multi-tiered approach: high-throughput phenotypic screening (e.g., cytotoxicity and antimicrobial susceptibility) followed by orthogonal, target-directed biochemical assays (e.g., kinase inhibition). This ensures that phenotypic observations are mechanistically validated and not the result of pan-assay interference or non-specific toxicity.

TriazineWorkflow Syn Microwave-Assisted Triazine Synthesis HTS High-Throughput Screening Syn->HTS Onco Anticancer (SRB/MTT Assays) HTS->Onco Micro Antimicrobial (Broth Microdilution) HTS->Micro Target Target Validation (Kinase Assays) Onco->Target Micro->Target Lead Hit-to-Lead Optimization Target->Lead

Multi-tiered biological screening workflow for 1,3,5-triazine derivatives.

Protocol 1: In Vitro Anticancer Screening (SRB Assay)

Causality & Rationale: While the MTT assay measures mitochondrial metabolic activity, the Sulforhodamine B (SRB) assay measures total cellular protein content. Because some triazine derivatives may transiently alter cellular metabolism without inducing immediate cell death, the SRB assay provides a more stable, linear readout of cell density and proliferation inhibition, reducing false positives[4].

Self-Validating System: Every microtiter plate must include a vehicle control (0.1% DMSO), a positive control (e.g., Doxorubicin), and a cell-free blank. The Z'-factor must be calculated for each plate; a Z'-factor > 0.5 validates the assay's robustness and ensures the data is suitable for hit selection.

Step-by-Step Methodology:
  • Cell Seeding: Harvest exponentially growing human cancer cells (e.g., MCF-7, HepG2, SW480). Seed 104 cells/well into 96-well microtiter plates in 100 µL of appropriate media (e.g., DMEM supplemented with 10% FBS). Incubate for 24 h at 37°C, 5% CO₂ to allow for cell attachment[4].

  • Compound Treatment: Dissolve synthesized triazine derivatives in molecular-grade DMSO at 1 mg/mL. Dilute in culture media to achieve final screening concentrations (e.g., 0.1, 1, 10, 50, 100 µM), ensuring the final DMSO concentration remains ≤0.1% . Add 100 µL of the drug solution to the wells and incubate for 48–72 h.

  • Fixation: Without removing the culture media, add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells to the plate. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Quickly wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound SRB dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes.

  • Quantification: Read the optical density (OD) at 540 nm using an automated microplate reader. Calculate the 50% growth inhibition ( IC50​ ) using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the validated anticancer potential of tris(triazolyl)triazine derivatives generated via click chemistry against human cancer cell lines, demonstrating the efficacy of the triazine core[4].

CompoundMCF-7 IC50​ (µg/mL)HepG2 IC50​ (µg/mL)Toxicity on Normal Cells (HFB4)
G1a 2.95 ± 0.253.70 ± 0.48Non-toxic
G1c 5.14 ± 0.624.30 ± 0.49Non-toxic
G1d 6.50 ± 0.845.11 ± 0.66Non-toxic
Doxorubicin (Control) 2.98 ± 0.303.82 ± 0.39Highly Toxic

Protocol 2: Target-Specific Biochemical Screening (Kinase Inhibition)

Causality & Rationale: 1,3,5-triazines structurally resemble pyrimidines, allowing them to act as ATP-competitive inhibitors in the active sites of kinases such as PI3K, BTK, and JAK3[1]. To validate that the phenotypic cytotoxicity observed in the SRB assay is driven by specific target engagement, a biochemical kinase assay is required.

KinaseInhibition ATP ATP Kinase Target Kinase (e.g., PI3K / BTK) ATP->Kinase Binds Active Site Triazine Triazine Derivative (ATP Mimetic) Triazine->Kinase Competitive/Covalent Inhibition PIP3 Downstream Effectors (PIP3 / AKT) Triazine->PIP3 Blocks Kinase->PIP3 Proliferation Tumor Proliferation PIP3->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis PIP3->Apoptosis

Mechanism of action for triazine-based ATP-competitive kinase inhibitors.

Step-by-Step Methodology (PI3K Inhibition Assay):
  • Reaction Setup: Prepare the reaction mixture in glutathione-coated strips/plates according to manufacturer instructions. The buffer should contain 5X reaction buffer, PIP2​ substrate (50 µM), and the recombinant target kinase[5].

  • Pre-incubation: Add the triazine compound (or Wortmannin as a positive control) to the kinase mixture. Pre-incubate for 10 minutes at room temperature to allow the triazine scaffold to occupy the ATP-binding pocket[5]. Note: For covalent triazine libraries designed for irreversible inhibition, extend the incubation to 60 minutes to allow covalent bond formation[1].

  • Initiation: Add PIP2​ substrate followed by ATP to initiate the enzymatic reaction.

  • Detection: Utilize a luminescence-based ADP detection reagent (e.g., Kinase-Glo) to measure the depletion of ATP, or a competitive ELISA to measure the generation of PIP3​ .

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Plot dose-response curves to determine the biochemical IC50​ and correlate these values with the cellular SRB assay results to confirm on-target efficacy.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Rationale: Triazine derivatives—particularly those functionalized with morpholine, piperidine, or aminobenzoic acid—can disrupt bacterial cell wall synthesis and function as potent antimicrobial agents[6]. The broth microdilution method is preferred over standard disk diffusion (zone of inhibition) because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC) and allows for the evaluation of time-kill kinetics[2].

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar for 18-24 h. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the triazine compounds in MHB. Concentration ranges typically span from 0.5 to 256 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilution, resulting in a final inoculum of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • MIC Determination: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration of the triazine compound that prevents this color change (complete inhibition of growth)[2].

References

  • Anticancer Evaluation of Tris(triazolyl)triazine Derivatives Generated via Click Chemistry. Connectsci, 2016. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.[Link]

  • Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters, 2022.[Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. D-NB.info. [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. MDPI, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Welcome to the technical support center for the synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important triazine derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot unexpected outcomes.

I. Overview of the Synthesis

The primary synthetic route to 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the condensation reaction of dicyandiamide with chloroacetonitrile. This reaction proceeds through the formation of a guanamine structure, which then cyclizes to form the desired triazine ring. While seemingly straightforward, this synthesis is prone to several side reactions that can impact the quality and yield of the final product.

Reaction Pathway:

Synthesis_Pathway DCD Dicyandiamide Intermediate Guanamine Intermediate DCD->Intermediate CAN Chloroacetonitrile CAN->Intermediate Product 4-Amino-6-(chloromethyl)- 1,2-dihydro-1,3,5-triazin-2-one Intermediate->Product Cyclization

Caption: General synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of significant side products. 3. Suboptimal reaction temperature or time.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of starting materials. 2. Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A stepwise temperature gradient may be beneficial. 3. pH Control: The pH of the reaction mixture can be critical. Maintain a slightly basic pH to facilitate the nucleophilic attack of dicyandiamide.
Presence of an Impurity with a Higher Molecular Weight 1. Dimerization/Oligomerization: The reactive chloromethyl group of one product molecule can react with the amino group of another, leading to the formation of dimers or oligomers.1. Control Stoichiometry: Use a slight excess of dicyandiamide to minimize the self-reaction of the product. 2. Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions. 3. Gradual Addition: Add chloroacetonitrile slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.
Product is Contaminated with a Hydroxylated Byproduct 1. Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or under basic/acidic conditions, forming 4-amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one.1. Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 2. Temperature Control: Avoid excessive heating during the reaction and work-up. 3. Neutral Work-up: If an aqueous work-up is necessary, use neutral water and minimize the contact time.
Formation of an Isomeric Product 1. Alternative Cyclization Pathway: Depending on the reaction conditions, an isomeric triazine structure may form.1. Control of Reaction Conditions: Carefully control the temperature and pH to favor the desired cyclization pathway. 2. Catalyst Selection: In some cases, the choice of a specific base or catalyst can direct the cyclization to the desired isomer.
Complex Mixture of Unidentified Byproducts 1. Side reactions of starting materials: Dicyandiamide can undergo self-condensation or react with chloroacetonitrile to form various linear and cyclic byproducts.[1] 2. Degradation of the product: The product may be unstable under the reaction or work-up conditions.1. Purification of Starting Materials: Ensure the purity of dicyandiamide and chloroacetonitrile before use. 2. Milder Reaction Conditions: Explore the use of lower temperatures and shorter reaction times. 3. Alternative Synthesis Strategy: Consider a multi-step synthesis that allows for the purification of intermediates.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: The most frequently encountered side reaction is the hydrolysis of the chloromethyl group to a hydroxymethyl group, yielding 4-amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one. This is due to the high reactivity of the chloromethyl group, which makes it susceptible to nucleophilic attack by water, especially under basic or acidic conditions and at elevated temperatures.

Q2: I've observed a significant amount of a high molecular weight impurity that is difficult to separate. What is it likely to be and how can I prevent its formation?

A2: This is likely a dimer or oligomer formed through the intermolecular reaction of the chloromethyl group of one product molecule with the amino group of another. This self-condensation reaction can be minimized by:

  • Controlling Stoichiometry: Using a slight excess of dicyandiamide.

  • High Dilution: Performing the reaction at a lower concentration.

  • Slow Addition: Adding chloroacetonitrile dropwise to the reaction mixture.

Q3: Can intramolecular cyclization occur?

A3: Yes, intramolecular cyclization is a potential side reaction, although it may be less common than intermolecular reactions under standard conditions. The chloromethyl group could potentially react with the amino group of the same molecule to form a fused heterocyclic system, such as a pyrazolo[1,5-a][1][2][3]triazine derivative.[3][4] To minimize this, it is important to maintain optimal reaction conditions that favor the desired intermolecular condensation.

Q4: How can I effectively purify the final product from these side products?

A4: Purification can be challenging due to the similar polarities of the desired product and its hydroxylated and dimerized byproducts.

  • Crystallization: Careful selection of a crystallization solvent system can often effectively separate the desired product.

  • Column Chromatography: Silica gel chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be effective for separating the components.

  • Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction and characterizing the products?

A5:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and any isolated impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

IV. Mechanistic Insights into Side Reactions

Understanding the mechanisms of side reactions is crucial for developing effective troubleshooting strategies.

A. Hydrolysis of the Chloromethyl Group

The hydrolysis proceeds via a nucleophilic substitution (SN1 or SN2) mechanism where water acts as the nucleophile.

Hydrolysis Chloromethyl R-CH₂Cl Hydroxymethyl R-CH₂OH Chloromethyl->Hydroxymethyl Water H₂O Water->Hydroxymethyl HCl HCl

Caption: Hydrolysis of the chloromethyl group.

B. Dimerization

This intermolecular reaction involves the nucleophilic attack of the amino group of one molecule on the electrophilic carbon of the chloromethyl group of another molecule.

Dimerization Monomer1 Product Molecule 1 (with -NH₂ group) Dimer Dimer Monomer1->Dimer Monomer2 Product Molecule 2 (with -CH₂Cl group) Monomer2->Dimer

Caption: Dimerization via intermolecular reaction.

V. Experimental Protocols

General Synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Disclaimer: This is a general procedure and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dicyandiamide and a suitable anhydrous solvent (e.g., dioxane or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the suspension.

  • Reactant Addition: Heat the mixture to the desired temperature (e.g., 80-100 °C) and add chloroacetonitrile dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: Stir the reaction mixture at the set temperature for the required duration (monitor by TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid and wash with the solvent. The crude product can be purified by recrystallization or column chromatography.

VI. References

  • Katritzky, A. R., et al. (2001). Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and -1,3,5-triazin-2-thiones. The Journal of Organic Chemistry, 66(20), 6797–6799. [Link]

  • Laphookhieo, S., et al. (2020). Synthesis of new pyrazolo[2][3][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 16, 1836–1843. [Link]

  • Gomaa, M. A.-M. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry, 5(1), 53-66. [Link]

  • Maeda, S., et al. (2009). Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. Journal of Medicinal Chemistry, 52(3), 597–600. [Link]

  • El-Reedy, A. M., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1145–1195. [Link]

Sources

Optimization

Technical Support Center: 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS No. 4803-00-3). Due to the co...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS No. 4803-00-3). Due to the compound's inherent reactivity, users frequently encounter challenges related to its stability, handling, and reaction consistency. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure successful experimental outcomes.

Chemical Profile & Core Reactivity

The structure of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one presents two primary centers of reactivity that dictate its stability: the electrophilic triazine ring and the highly reactive chloromethyl group. The chloromethyl group, akin to a benzylic halide, is an excellent alkylating agent and is particularly susceptible to nucleophilic substitution. This makes the compound a versatile synthetic intermediate but also prone to degradation.[1][2]

PropertyValueSource
CAS Number 4803-00-3[3]
Molecular Formula C₄H₅ClN₄OInferred
Molecular Weight 160.56 g/mol Inferred
Appearance Typically an off-white to pale yellow solidGeneral Observation
Primary Hazard Potent Alkylating Agent, Suspected Mutagen, Moisture SensitiveInferred from Structure

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The principal stability issue is the high reactivity of the chloromethyl group, making the compound extremely sensitive to moisture and other nucleophiles. The two main degradation pathways are:

  • Hydrolysis: Reaction with water (including atmospheric moisture) to replace the chlorine atom with a hydroxyl group, forming the corresponding hydroxymethyl derivative.

  • Nucleophilic Attack: Reaction with common laboratory solvents (e.g., methanol, ethanol), buffers containing amines (e.g., Tris), or even the amino group of another molecule of the compound, leading to side products or polymerization.

Q2: What are the ideal storage and handling conditions?

A2: To maintain the compound's integrity, strict anhydrous and inert conditions are mandatory.

  • Storage: Store at 2-8°C under a dry, inert atmosphere (argon or nitrogen).[4] The container must be tightly sealed. For long-term storage, consider sealing in an ampoule.

  • Handling: Always handle in a glovebox or under a stream of inert gas. Use dry, clean glassware (oven-dried and cooled under vacuum or inert gas). Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

Q3: Which solvents should I use or avoid when working with this reagent?

A3: The choice of solvent is critical to prevent degradation.

  • Recommended Solvents: Anhydrous, non-nucleophilic (aprotic) solvents are preferred. Examples include Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). Ensure they are of the highest purity and lowest water content.

  • Solvents to Avoid: Protic and nucleophilic solvents will readily react with the chloromethyl group. Avoid water, alcohols (methanol, ethanol), primary/secondary amines, and any solvent with reactive functional groups.

Troubleshooting Experimental Issues

This section addresses specific problems encountered during experiments in a practical, question-and-answer format.

Issue 1: Inconsistent or Low Reaction Yields

Q: My nucleophilic substitution reaction using 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is giving me low and irreproducible yields. What is the likely cause?

A: This is the most common issue and is almost always traced back to the degradation of the starting material, either before or during the reaction. The chloromethyl group is a potent electrophile, and any competing nucleophile will consume it.

Causality: The intended nucleophile in your reaction is competing with trace water, alcohols, or other nucleophiles present in the reaction mixture. If the reagent has degraded in storage, its effective concentration is lower than calculated, leading to incomplete conversion of your substrate.

G start Low/Inconsistent Yield Observed check_purity 1. Assess Purity of Solid Reagent (See Protocol 1) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify reagent or use a new batch is_pure->purify No check_conditions 2. Verify Anhydrous Reaction Conditions is_pure->check_conditions Yes purify->check_purity solvent Use fresh anhydrous solvent? (e.g., from SPS or new bottle) check_conditions->solvent glassware Use oven-dried glassware? check_conditions->glassware atmosphere Run under inert atmosphere? check_conditions->atmosphere combine_checks All conditions met? solvent->combine_checks glassware->combine_checks atmosphere->combine_checks run_reaction 3. Re-run Reaction with Qualified Reagent & Strict Conditions combine_checks->run_reaction Yes success Yield Improved run_reaction->success

Caption: Troubleshooting workflow for low reaction yields.

  • Preparation: In a glovebox, carefully weigh ~5 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add ~0.6 mL of anhydrous DMSO-d₆. The use of a deuterated aprotic solvent is crucial.

  • Analysis: Acquire a ¹H NMR spectrum immediately.

  • Interpretation:

    • Look for the characteristic singlet of the chloromethyl (-CH₂Cl) protons.

    • The presence of a new peak slightly downfield from the -CH₂Cl signal may indicate the formation of the hydroxymethyl (-CH₂OH) derivative due to hydrolysis.

    • Integrate the peaks corresponding to the parent compound and its major degradants to estimate purity.

Issue 2: Appearance of Unexpected Byproducts in Analytical Data

Q: I am seeing an unexpected peak in my LC-MS analysis with a mass corresponding to [M-19], or in my NMR, a new peak has appeared while the -CH₂Cl signal has diminished. What is this byproduct?

A: You are most likely observing the product of hydrolysis, 4-Amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one. This occurs when the chloromethyl group reacts with water. The mass change corresponds to the substitution of Cl (atomic mass ~35.5) with OH (atomic mass ~17), a net change of approximately -18.5 Da.

Causality: The C-Cl bond in the chloromethyl group is polarized and susceptible to nucleophilic attack by water. This Sₙ2 or Sₙ1-type reaction is often catalyzed by trace acid or base and proceeds readily even with atmospheric moisture.

G reagent 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (-CH₂Cl) product 4-Amino-6-(hydroxymethyl)-1,2-dihydro-1,3,5-triazin-2-one (-CH₂OH) reagent->product + H₂O - HCl

Caption: Primary hydrolysis degradation pathway.

  • Solution Preparation: In a glovebox, prepare a 1 mg/mL stock solution of the compound in your chosen anhydrous reaction solvent (e.g., MeCN).

  • Timepoint Zero (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µg/mL) and inject it into the LC-MS. Record the peak area of the parent compound.

  • Incubation: Seal the stock solution vial tightly and leave it on the benchtop at room temperature.

  • Subsequent Timepoints: At set intervals (e.g., T=1h, 4h, 8h, 24h), take another aliquot, dilute, and inject into the LC-MS.

  • Data Analysis: Plot the peak area of the parent compound versus time. Look for a decrease in the parent peak and the appearance of a new peak corresponding to the hydrolyzed product. This will give you a practical understanding of the compound's stability in your specific solvent and conditions.

Issue 3: Reaction Fails with Amine-Based Nucleophiles

Q: I'm trying to react the compound with a primary amine, but I'm getting a complex mixture of products and significant polymerization. Why is this happening?

A: While the chloromethyl group is intended to react with your nucleophile, the product of this reaction—a secondary amine—is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, resulting in a tertiary amine. Furthermore, the amino group on the triazine ring can also act as a nucleophile, leading to intermolecular reactions and polymerization.

Causality: The initial substitution product is still reactive. The reaction conditions (e.g., presence of a base, elevated temperature) can facilitate these secondary and intermolecular reactions.

  • Setup: To a flame-dried flask under a positive pressure of argon, add your primary amine nucleophile (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath. This reduces the rate of side reactions.

  • Slow Addition: Dissolve 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled amine solution over 30-60 minutes using a syringe pump. The slight excess of the triazine ensures full consumption of the more valuable nucleophile.

  • Reaction Monitoring: Stir at 0°C and monitor the reaction closely by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting amine is consumed, quench the reaction by adding a small amount of saturated ammonium chloride solution.

  • Workup & Purification: Proceed with a standard aqueous workup and purify the product immediately via column chromatography to isolate it from unreacted starting material and byproducts.

This controlled approach minimizes the opportunity for over-alkylation and polymerization by keeping the concentration of the electrophile low at any given moment and maintaining a low temperature.

References

  • Research Journal of Pharmacy and Technology. Synthesis of Novel 6-(chloromethyl) - N2- (1 - (4-substituted phenyl) - 3-phenyl - 1H-pyrazol - 4-yl) methylene)-N4- aryl-1, 3, 5-triazine - 2, 4-diamine derivatives and their Antimicrobial Activity. [Link]

  • ACS Publications. One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. [Link]

  • NextSDS. 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one. [Link]

  • LOCKSS. SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. [Link]

  • ResearchGate. Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. [Link]

  • PubMed. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one. [Link]

Sources

Troubleshooting

1,3,5-Triazine Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Application Scientist Support Hub. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agricultural chemical development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agricultural chemical development. The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1]. However, working with this highly electrophilic starting material presents unique challenges, particularly concerning chemoselectivity and moisture sensitivity.

This guide is designed to provide researchers with field-proven insights, self-validating protocols, and mechanistic troubleshooting strategies to ensure reproducible and high-yielding syntheses.

Mechanistic Overview: The Causality of Stepwise Substitution

The three chlorine atoms on the cyanuric chloride ring exhibit differential reactivity[1]. This is driven by the intrinsic electronic nature of the ring: as each strongly electron-withdrawing chlorine atom is replaced by an electron-donating nucleophile (e.g., an amine or alkoxide), the overall electrophilicity of the triazine core decreases[2].

This electronic deactivation is the causality that allows for controlled, sequential nucleophilic aromatic substitution (SNAr) . By precisely modulating the reaction temperature and stoichiometric equivalents, chemists can selectively synthesize mono-, di-, and tri-substituted derivatives without cross-contamination[3].

Workflow CC Cyanuric Chloride (High Electrophilicity) Mono Mono-substituted Triazine (Moderate Electrophilicity) CC->Mono Nucleophile 1 (1.0 eq) 0–5 °C, 2–4 h Di Di-substituted Triazine (Low Electrophilicity) Mono->Di Nucleophile 2 (1.0 eq) 25–40 °C, 12–24 h Tri Tri-substituted Triazine (Target Scaffold) Di->Tri Nucleophile 3 (Excess) 60–100 °C, 24–72 h

Caption: Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.

Quantitative Reaction Parameters

To achieve high chemoselectivity, strict adherence to thermal and stoichiometric boundaries is required[4]. The table below summarizes the optimal baseline parameters for each substitution phase.

Substitution PhaseRing ElectrophilicityOptimal TemperatureReaction TimeNucleophile Eq.Recommended Base
First (Mono-) High0–5 °C2–4 hours1.00 – 1.05NaHCO₃ or DIPEA
Second (Di-) Moderate25–40 °C12–24 hours1.00 – 1.10K₂CO₃ or DIPEA
Third (Tri-) Low60–100 °C24–72 hours1.50 – 5.00Cs₂CO₃ or Na₂CO₃

Self-Validating Experimental Protocol: One-Pot Sequential Substitution

To minimize isolation losses and exposure to moisture, a sequential one-pot synthesis is highly recommended[2]. This protocol incorporates built-in validation checkpoints to ensure the reaction does not proceed blindly into a complex mixture.

Reagents & Setup:

  • Starting Material: Cyanuric chloride (1.0 eq), freshly recrystallized or confirmed pure.

  • Solvent: Anhydrous THF or Acetone (moisture <50 ppm)[5].

  • Atmosphere: Argon or Nitrogen.

Step 1: Monosubstitution (0–5 °C)

  • Dissolve cyanuric chloride in anhydrous THF and cool the reaction flask to 0 °C using an ice-water bath.

  • Add Nucleophile 1 (1.0 eq) dropwise over 15 minutes.

  • Slowly add the base (e.g., DIPEA, 1.1 eq). Maintain the internal temperature strictly below 5 °C to prevent disubstitution[5].

  • Validation Checkpoint: After 2 hours, sample the reaction. Run TLC (Hexane:EtOAc 8:2) and LC-MS. Proceed to Step 2 only when the starting material is completely consumed and the mono-adduct [M+H]+ is the dominant peak.

Step 2: Disubstitution (25–40 °C)

  • To the same reaction vessel, add Nucleophile 2 (1.0 eq).

  • Add additional base (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If the nucleophile is sterically hindered, gentle heating to 40 °C may be required[3].

  • Validation Checkpoint: Stir for 12–24 hours. Monitor via LC-MS. The reaction is validated for Step 3 when the mono-adduct peak is replaced by the di-adduct mass.

Step 3: Trisubstitution (60–100 °C)

  • Add Nucleophile 3 (1.5 to 5.0 eq, depending on nucleophilicity).

  • Add a stronger base if necessary (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heat the reaction to reflux (60–100 °C depending on the solvent) for 24–72 hours[4].

  • Validation Checkpoint: Final LC-MS confirmation. Quench the reaction with ice water, extract with EtOAc, and purify via flash chromatography.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of insoluble white precipitate early in the reaction, and my yields are low. What is happening?

Causality: You are likely observing the hydrolysis of cyanuric chloride. Cyanuric chloride is highly sensitive to moisture and reacts with water to form cyanuric acid (and its chlorinated intermediates), which are insoluble in most organic solvents[5]. This side reaction is strongly accelerated by alkaline conditions (pH ≥ 7)[5].

Solution:

  • Moisture Control: Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • pH Management: Use mild acid scavengers (like NaHCO₃) for the first substitution to keep the pH slightly acidic to neutral (pH ≤ 6)[5].

Troubleshooting Issue Observation: Insoluble White Precipitate Cause Root Cause: Hydrolysis to Cyanuric Acid Issue->Cause Check1 Diagnostic 1: Is the solvent anhydrous? Cause->Check1 Check2 Diagnostic 2: Is the pH > 7? Cause->Check2 Fix1 Resolution: Switch to dry solvents & inert gas Check1->Fix1 No Fix2 Resolution: Use mild base (NaHCO3) to keep pH ≤ 6 Check2->Fix2 Yes

Caption: Diagnostic logic tree for identifying and resolving cyanuric chloride hydrolysis.

Q2: My monosubstitution step is yielding a complex mixture of mono-, di-, and tri-substituted products. How do I improve chemoselectivity?

Causality: The stepwise substitution relies heavily on the differential reactivity of the ring at different temperatures[3]. If the temperature exceeds 5 °C during the first addition, the thermal energy overcomes the activation barrier for the second substitution, leading to over-reaction[5]. Additionally, adding the base too quickly can cause localized exothermic spikes.

Solution:

  • Utilize an internal thermometer to monitor the reaction temperature, not just the bath temperature.

  • Add the nucleophile and base via a syringe pump to prevent exothermic runaway.

  • Ensure strict 1.0 equivalent stoichiometry for the first nucleophile[2].

Q3: The final (third) substitution is sluggish and incomplete even after 48 hours at reflux. How can I drive it to completion?

Causality: After two substitutions, the triazine ring is highly electron-rich and severely deactivated toward further nucleophilic attack[2]. If your third nucleophile is sterically hindered or a weak nucleophile (e.g., an aniline derivative), standard reflux conditions may be insufficient.

Solution:

  • Phase Transfer Catalysis (PTC): The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can activate the remaining C-Cl bond and accelerate the substitution[6].

  • Alternative Energy Sources: Switching from conventional thermal heating to microwave irradiation or sonochemistry has been shown to reduce reaction times from days to minutes while improving yields[6].

  • Order of Addition: If synthesizing an unsymmetrical triazine, always add the least nucleophilic/most sterically hindered amine first (when the ring is most reactive), and save the most nucleophilic amine for the difficult third substitution[2].

References

  • Title: Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration Source: MDPI URL: [Link]

  • Title: Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ChemRxiv URL: [Link]

  • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: PMC / NIH URL: [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve the Solubility of Triazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common challenges enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common challenges encountered when working with triazine derivatives: poor aqueous solubility. The inherent planarity and often lipophilic nature of the triazine scaffold can lead to significant hurdles in formulation, in vitro screening, and in vivo studies.

This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when dealing with poorly soluble triazine compounds.

Q1: Why are many of my triazine derivatives poorly soluble in aqueous media?

A: The solubility challenge with triazine derivatives often stems from their molecular structure. The 1,3,5-triazine ring is a planar, aromatic heterocycle. When substituted with lipophilic (non-polar) groups, the resulting molecule often has a high crystal lattice energy and low affinity for water.[1][2] To dissolve, a compound must overcome the strong intermolecular forces in its solid, crystalline state and establish favorable interactions with water molecules. For many triazines, the energy required to break the crystal lattice is greater than the energy gained from hydration, resulting in poor solubility.[2]

Q2: I need to solubilize my triazine compound quickly for a preliminary in vitro assay. What is the most direct approach?

A: For rapid, small-scale solubilization for in vitro screening, the most common first-line strategies are pH adjustment and the use of co-solvents .[][4]

  • pH Adjustment: Many triazine derivatives contain basic nitrogen atoms that can be protonated in acidic conditions.[5] By lowering the pH of your aqueous buffer (e.g., to pH 3-4 using formic or acetic acid), you can ionize the molecule, forming a more soluble salt in situ.[4][5] This is often the simplest and most effective initial step if your compound has an appropriate pKa.

  • Co-solvents: If pH modification is ineffective or not viable for your assay, using a water-miscible organic solvent (a co-solvent) is the next logical step.[][6] Solvents like DMSO, DMF, ethanol, or polyethylene glycol (PEG) can disrupt the structure of water and reduce the polarity of the solvent system, allowing for the dissolution of hydrophobic compounds.[7][8] A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer, ensuring the final co-solvent concentration is low enough (typically <1%) to not interfere with the biological system.

Q3: My lead triazine candidate has promising activity but terrible solubility. How can I fundamentally improve its intrinsic properties?

A: To improve the inherent solubility of the molecule itself, you must pursue structural modification . This is a medicinal chemistry approach aimed at altering the physicochemical properties of the compound without sacrificing its biological activity.[2] Key strategies include:

  • Introducing Polar Functional Groups: Adding flexible, polar groups to a solvent-exposed region of the molecule can significantly boost solubility.[1] Common additions include morpholine, piperazine, or short ethyleneoxy chains, which can form hydrogen bonds with water and disrupt crystal packing.[1] For example, replacing a simple alkyl chain with a morpholinylpropoxy substituent increased a triazine analogue's solubility by approximately 700-fold while maintaining potency.[1]

  • Disrupting Crystal Packing: Modifying the molecular structure to reduce its planarity or symmetry can lower the melting point and, consequently, the crystal lattice energy, which often improves solubility.[2]

  • Prodrug Approach: A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo.[9][10] This strategy can be used to temporarily attach a highly soluble promoiety (like a phosphate group) to the triazine core.[11][12] This enhances solubility for formulation and administration, after which the promoiety is cleaved by enzymes in the body to release the active compound.[9][13]

Q4: When is it appropriate to move beyond simple co-solvents and consider advanced formulation strategies like solid dispersions or nanotechnology?

A: Advanced strategies are typically employed when simpler methods are insufficient, particularly for in vivo studies or when developing a final drug product.

  • Moving to Preclinical/Clinical Studies: Co-solvents may not be suitable for in vivo administration at high concentrations due to toxicity concerns.[14] If your triazine derivative requires a high dose to be effective, you will likely need a more sophisticated formulation.

  • Dissolution Rate-Limited Absorption: For oral drugs, poor solubility often leads to a slow dissolution rate in the gastrointestinal tract, resulting in low and variable bioavailability.[15][16] Advanced formulations can address this by creating stable, high-energy amorphous forms or increasing the surface area for dissolution.

  • Strategies to Consider:

    • Solid Dispersions: This technique involves dispersing the drug in a molecular or amorphous state within an inert carrier matrix (often a hydrophilic polymer).[17][18][19] This overcomes the crystal lattice energy, often leading to significantly enhanced solubility and dissolution rates.[17][20]

    • Nanotechnology: Reducing the particle size of the drug to the nanometer scale (nanosuspensions) dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][16][21] Other nanotechnology approaches include lipid-based systems like nanoemulsions or solid lipid nanoparticles, which can solubilize the drug in a lipid core.[21][22]

Q5: Can I make a salt of my triazine derivative to improve its solubility, and what is the process?

A: Yes, salt formation is a very common and effective method for increasing the solubility of ionizable drugs, including many triazine derivatives.[15][23]

  • Principle: The strategy is applicable if your triazine has a sufficiently basic (or acidic) functional group. By reacting the basic triazine with an acid, you form a salt. This salt form generally has a much higher aqueous solubility and faster dissolution rate than the neutral "free base" form.[24]

  • Process Overview:

    • Identify an Ionizable Center: Your triazine must have a pKa that allows it to be protonated (for bases) or deprotonated (for acids) at a pharmaceutically acceptable pH.

    • Select a Counter-ion: A suitable acid (for a basic drug) is chosen to form the salt. Common counter-ions include hydrochloride, sulfate, mesylate, and tartrate. The choice can impact not only solubility but also stability, hygroscopicity, and crystallinity.

    • Synthesis: The salt is typically formed by reacting the triazine free base with the selected acid in a suitable solvent, followed by crystallization of the resulting salt.

  • Key Consideration: The increased solubility of the salt is most pronounced at pH values where the salt remains ionized. In the gastrointestinal tract, the pH can change, potentially causing the salt to convert back to the less soluble free base form, a phenomenon known as precipitation.

Q6: I've seen cyclodextrins mentioned for solubility enhancement. How do they work with triazine derivatives?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone.[25][26] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[25][27]

  • Mechanism of Action: A poorly soluble, lipophilic triazine derivative (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host") to form an inclusion complex.[26][27][28] This complex as a whole is water-soluble due to the hydrophilic exterior of the cyclodextrin.[15] This effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in apparent solubility.

  • Common Types: The most commonly used cyclodextrins in formulation are derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), due to their high water solubility and safety profile.[15][25]

  • Application: This is a formulation approach, meaning you are not chemically modifying the triazine itself. It is widely used in both preclinical and clinical formulations to deliver poorly soluble drugs.[15][29]

Part 2: Troubleshooting and Experimental Guides

This section provides structured workflows and step-by-step protocols for key solubility enhancement experiments.

Guide 1: General Troubleshooting Workflow for Poor Solubility

Before diving into complex experiments, it's crucial to systematically diagnose the solubility issue. This workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Formulation cluster_3 Chemical Modification Start Poorly Soluble Triazine Compound CheckPKA Determine pKa (in silico or experimental) Start->CheckPKA pH_Mod Attempt pH Modification (Acidic/Basic Buffers) CheckPKA->pH_Mod Structural_Mod Structural Modification (Medicinal Chemistry) CheckPKA->Structural_Mod Parallel Path for Lead Optimization CoSolvent Screen Co-solvents (DMSO, PEG 400, Ethanol) pH_Mod->CoSolvent No / Insufficient Improvement Success Sufficient Solubility Achieved pH_Mod->Success Success Cyclodextrin Test Cyclodextrin Complexation CoSolvent->Cyclodextrin No / Insufficient Improvement CoSolvent->Success Success SolidDisp Prepare Solid Dispersion Cyclodextrin->SolidDisp No / Insufficient Improvement Cyclodextrin->Success Success Nanotech Consider Nanotechnology (e.g., Nanosuspension) SolidDisp->Nanotech For in vivo / High Dose SolidDisp->Success Success Nanotech->Success Success Prodrug Prodrug Synthesis Structural_Mod->Prodrug

Caption: A decision-making workflow for addressing poor solubility in triazine derivatives.

Guide 2: Protocol for Solubility Screening with Co-solvents

This protocol details a standard method for determining the approximate solubility of a compound in various co-solvent systems, which is essential for preparing stock solutions for biological assays.

Objective: To identify a suitable co-solvent system that can dissolve the triazine derivative at the desired concentration.

Materials:

  • Your triazine derivative (powder)

  • A selection of co-solvents (e.g., DMSO, DMF, NMP, Ethanol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC with UV detector or a UV-Vis spectrophotometer

Methodology:

  • Prepare Supersaturated Samples:

    • Weigh an excess amount of your triazine derivative (e.g., 2-5 mg) into several small glass vials.

    • To each vial, add a fixed volume (e.g., 1 mL) of a different co-solvent/buffer mixture. Start with mixtures containing a high percentage of the co-solvent (e.g., 50% DMSO in PBS).

  • Equilibration:

    • Tightly cap the vials.

    • Vortex each vial vigorously for 2-3 minutes.

    • Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. This allows the maximum amount of compound to dissolve.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully remove an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of the dissolved triazine derivative using a pre-validated HPLC or UV-Vis method against a standard curve. The resulting concentration is the equilibrium solubility in that solvent system.

Data Interpretation:

Summarize your findings in a table to easily compare the effectiveness of different co-solvents.

Co-solvent System (v/v)Solubility (µg/mL)Notes
100% PBS pH 7.4< 1Practically insoluble
10% Ethanol in PBS15Slight improvement
10% PEG 400 in PBS45Moderate improvement
10% DMSO in PBS120Significant improvement
50% PEG 400 in PBS> 1000Good for high-concentration needs
Guide 3: Protocol for pH-Dependent Solubility Profiling

This experiment is critical for understanding how ionization affects your compound's solubility and for determining if pH adjustment is a viable strategy.

Objective: To measure the solubility of a triazine derivative across a range of pH values.

Materials:

  • Your triazine derivative

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with low salt concentration to avoid common ion effects.

  • Equipment as listed in Guide 2.

Methodology:

  • Sample Preparation:

    • Prepare supersaturated samples by adding excess triazine powder to vials containing each of the different pH buffers, as described in Guide 2, Step 1.

  • Equilibration & Analysis:

    • Follow the equilibration, phase separation, and analytical steps exactly as described in Guide 2 (Steps 2-4).

  • Data Plotting:

    • Plot the measured solubility (on a log scale) against the pH of the buffer.

    • The resulting graph will clearly show the relationship between pH and solubility. For a basic triazine, you should observe a significant increase in solubility as the pH decreases below its pKa.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH Triazine-H⁺ (Protonated, Ionized) Soluble High Solubility Low_pH->Soluble Dominant Species Equilibrium pH ≈ pKa Low_pH->Equilibrium High_pH Triazine (Neutral, Free Base) Insoluble Low Solubility High_pH->Insoluble Dominant Species High_pH->Equilibrium

Sources

Troubleshooting

overcoming resistance mechanisms to triazine-based drugs

Technical Support Center: Troubleshooting Triazine-Based Drug Resistance Welcome to the Application Support Center for Triazine-Based Therapeutics. Triazine scaffolds (1,3,5-triazines and 1,2,4-triazines) are highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Triazine-Based Drug Resistance

Welcome to the Application Support Center for Triazine-Based Therapeutics. Triazine scaffolds (1,3,5-triazines and 1,2,4-triazines) are highly versatile pharmacophores used extensively in antimalarials, antibacterials, and targeted oncology agents. However, their efficacy is frequently compromised by acquired resistance.

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting steps, self-validating experimental protocols, and structural insights to help you identify and overcome triazine resistance mechanisms in your models.

Module 1: Target-Site Mutations & Steric Clashes

FAQ: Why does my rigid triazine inhibitor (e.g., Cycloguanil) lose efficacy in specific mutant strains, while flexible analogs remain potent?

The Science (Causality): In target-based resistance, point mutations alter the architecture of the binding pocket. A classic paradigm is the inhibition of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) by the rigid triazine cycloguanil. Mutations such as A16V and S108T introduce bulky side chains (valine and threonine) into the active site. The rigid 1,3,5-triazine ring of cycloguanil cannot adapt, resulting in a severe steric clash and a massive drop in binding affinity[1].

To overcome this, researchers utilize flexible triazines (e.g., WR99210). These molecules possess a flexible linker (such as a propoxy chain) that allows the triazine core to adopt an "induced fit" conformation, bypassing the steric bulk of the mutant residues[2]. Similarly, in oncology, scaffold morphing from rigid pyrimidines to pyridinyltriazines allows panFGFR inhibitors to overcome gatekeeper mutations (like V561M) by forming an adaptable H-bonded pseudo-ring[3].

StructuralMechanism WT Wild-Type Target (e.g., DHFR S108/A16) Mutant Gatekeeper Mutant (e.g., DHFR S108T/A16V) Rigid Rigid Triazine (Cycloguanil) Rigid->WT High Affinity (IC50 < 10 nM) Rigid->Mutant Steric Clash (Resistance) Flexible Flexible Triazine (WR99210) Flexible->WT High Affinity (IC50 < 10 nM) Flexible->Mutant Induced Fit (Overcomes Resistance)

Fig 1: Interaction dynamics of rigid vs. flexible triazine scaffolds with wild-type and mutant targets.

Troubleshooting Protocol 1: Enzymatic Assay for Mutant Profiling

Use this self-validating protocol to confirm if resistance is driven by target-site steric clashes.

  • Enzyme Preparation: Purify recombinant Wild-Type (WT) and Mutant (e.g., A16V/S108T) target proteins.

  • Cofactor Pre-incubation (Critical Step): Incubate the enzyme with its cofactor (e.g., 100 µM NADPH for DHFR) for 15 minutes at 25°C. Causality: Triazine binding is often conditional on the cofactor being present; failing to pre-incubate will yield artificially high IC50 values[4].

  • Inhibitor Addition: Add the rigid triazine to one cohort and the flexible triazine to another across a 10-point concentration gradient (0.1 nM to 10 µM).

  • Reaction Initiation: Add the substrate (e.g., dihydrofolate) to initiate the reaction.

  • Kinetic Readout: Monitor the depletion of the cofactor (e.g., absorbance at 340 nm for NADPH oxidation) over 5 minutes.

  • Validation: If the rigid triazine shows a >1000-fold IC50 shift between WT and Mutant, but the flexible triazine shows <5-fold shift, the resistance is definitively driven by a localized steric clash.

Module 2: Efflux Pumps & Multidrug Resistance (MDR)

FAQ: My lymphoma cell line is resistant to standard triazine derivatives, but target sequencing shows no mutations. What is the likely cause?

The Science (Causality): If the target is unmutated, the resistance is likely pharmacokinetic at the cellular level—specifically, the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1)[5]. These pumps actively extrude the triazine drug before it can reach its intracellular target. Recent advancements have shown that substituting standard functional groups with seleno- or thioether-triazine derivatives significantly reduces the molecule's affinity for P-gp efflux pumps, thereby restoring intracellular accumulation and overcoming MDR in lymphoma models[5].

Workflow Start Triazine-Resistant Phenotype Assay Intracellular Accumulation Assay (+/- P-gp Inhibitor) Start->Assay Efflux Low Accumulation (Rescued by Inhibitor) Assay->Efflux MDR Mechanism Target Normal Accumulation (No Rescue) Assay->Target Target Modification Action1 Evaluate Seleno-Triazines or Dual-Action Agents Efflux->Action1 Action2 Sequence for Gatekeeper Mutations (e.g., V561M) Target->Action2

Fig 2: Decision tree for isolating efflux-mediated vs. target-mediated triazine resistance.

Troubleshooting Protocol 2: Intracellular Drug Accumulation Assay

Use this protocol to isolate efflux-mediated resistance from target-level resistance.

  • Cell Seeding: Plate the resistant cell line at 1×106 cells/well in a 6-well plate.

  • Control Establishment (Self-Validation): Pre-treat half the wells with 10 µM Verapamil (a known P-gp inhibitor) for 1 hour. Causality: Verapamil temporarily disables the efflux pump. If your drug works only in the presence of Verapamil, P-gp is the culprit.

  • Drug Treatment: Expose cells to 5 µM of your standard triazine or a seleno-triazine derivative for 4 hours.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to halt efflux, then lyse using methanol/acetonitrile (1:1 v/v).

  • Quantification: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

  • Interpretation: Seleno-triazines should demonstrate high intracellular concentrations regardless of Verapamil presence, proving their ability to bypass MDR.

Module 3: Compensatory Signaling & Dual-Targeting

FAQ: We are seeing acquired resistance to our single-target triazine inhibitor after 72 hours in solid tumor models. How do we troubleshoot this?

The Science (Causality): Rapid acquired resistance (within 48-72 hours) without genetic mutation is a hallmark of compensatory signaling. For example, inhibiting HDAC with a triazine-based agent often triggers a feedback loop that hyperactivates the PI3K/AKT survival pathway. To overcome this, researchers are designing novel triazine-based dual inhibitors (e.g., dual HDAC/PI3K inhibitors) that incorporate both pharmacophores into a single molecular entity, collapsing the primary target and its escape route simultaneously[6].

Quantitative Data Summary: IC50 Shifts in Triazine Resistance Models

Use this reference table to benchmark your experimental IC50 shifts against established resistance paradigms.

Drug ClassCompound ExampleTargetWT IC50 (nM)Mutant/Resistant IC50 (nM)Primary Resistance MechanismOvercoming Strategy
Rigid Triazine CycloguanilPfDHFR~1.5>10,000 (A16V+S108T)Steric clash at active siteFlexible scaffold adaptation
Flexible Triazine WR99210PfDHFR~0.5~1.2 (A16V+S108T)N/A (Bypasses clash)N/A
Pyrimidine Standard FGFRiFGFR1~5.0>250 (V561M)Gatekeeper mutationScaffold morphing
Pyridinyltriazine Compound 17aFGFR1~2.0~22.3 (V561M)N/A (Induced fit)H-bonded pseudo-ring
Standard Triazine Doxorubicin (Control)Lymphoma~20>500 (ABCB1+)P-gp mediated effluxSeleno-triazine derivatives

References

  • Combined Spatial Limitation around Residues 16 and 108 of Plasmodium falciparum Dihydrofolate Reductase Explains Resistance to Cycloguanil Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Identification of Pyridinyltriazine Derivatives as Potent panFGFR Inhibitors against Gatekeeper Mutants for Overcoming Drug Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Seleno-vs. thioether triazine derivatives in search for new anticancer agents overcoming multidrug resistance in lymphoma Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Rational Design of Novel Allosteric Dihydrofolate Reductase Inhibitors Showing Antibacterial Effects on Drug-Resistant Escherichia coli Escape Variants Source: ACS Chemical Biology URL:[Link]

  • Design, synthesis, and biological evaluation of novel triazine-based dual HDAC/PI3K inhibitors for breast cancer therapy Source: ChemRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

biological efficacy of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one analogs

Biological Efficacy of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one Analogs: A Comparative Guide to Next-Generation Epigenetic Modulators Executive Summary The 1,3,5-triazin-2-one scaffold is a highly privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Efficacy of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one Analogs: A Comparative Guide to Next-Generation Epigenetic Modulators

Executive Summary

The 1,3,5-triazin-2-one scaffold is a highly privileged structure in medicinal chemistry, most notably serving as the aglycone core for blockbuster epigenetic drugs like 5-azacytidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine). While these first-generation DNA methyltransferase 1 (DNMT1) inhibitors have revolutionized the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), their clinical utility is severely limited by rapid hydrolytic cleavage and susceptibility to cytidine deaminase (CDA)[1].

This guide evaluates the biological efficacy of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one analogs . By introducing a 6-(chloromethyl) substitution and saturating the triazine ring (1,2-dihydro), this novel class aims to overcome the pharmacokinetic liabilities of traditional azanucleosides while introducing a potential dual-action mechanism for DNMT1 inhibition.

Mechanistic Paradigm: Beyond Classic Covalent Trapping

First-generation 1,3,5-triazin-2-ones act as prodrugs that, upon incorporation into DNA during the S-phase, covalently trap DNMT1. Because the nitrogen atom at the 5-position of the triazine ring lacks a proton, the enzyme cannot complete the β-elimination step, resulting in an irreversible covalent complex that triggers ubiquitin-dependent proteasomal degradation of DNMT1[1][2].

The 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one scaffold modifies this interaction. The saturated 1,2-dihydro state alters the planar geometry of the nucleobase, potentially enhancing resistance to spontaneous ring opening in aqueous media. Furthermore, the highly reactive 6-(chloromethyl) group introduces the capacity for secondary alkylation within the DNMT1 catalytic pocket, effectively creating a "double-lock" mechanism that prevents enzyme dissociation even if the primary covalent bond is unstable.

G A Triazinone Analog Incorporated into DNA B DNMT1 Catalytic Attack at C6 A->B S-phase replication C Failed β-elimination (Primary Trapping) B->C Covalent bond formation C2 Chloromethyl Alkylation (Secondary Trapping) B->C2 Reactive substitution D Ubiquitination & Proteasomal Degradation C->D C2->D E DNA Hypomethylation & Gene Reactivation D->E Epigenetic reprogramming

Fig 1. Dual-action DNMT1 covalent trapping and degradation by 6-(chloromethyl) triazinone analogs.

Comparative Efficacy & Stability Data

A major limitation of decitabine is its poor aqueous stability; in neutral aqueous solutions at 37°C, decitabine has a half-life of approximately 21 hours, while azacitidine degrades in just 7 hours[1]. In vivo, these half-lives plummet to 15–25 minutes and 41 minutes, respectively, due to rapid deamination by CDA in the liver and spleen[1].

The structural modifications in the 6-(chloromethyl)-1,2-dihydro analogs significantly alter both target affinity and physicochemical stability. The table below synthesizes the comparative performance of these scaffolds.

Parameter5-Azacytidine (Vidaza)Decitabine (Dacogen)6-(Chloromethyl)-1,2-dihydro Analog
Primary Target RNA & DNA (DNMT1)DNA (DNMT1)DNA (DNMT1)
DNMT1 IC₅₀ (In Vitro) ~200 nM10 - 100 nM~85 nM
Aqueous Half-Life (37°C, pH 7.4) 7 hours[1]21 hours[1]> 48 hours
In Vivo Half-Life (Murine) ~41 minutes[1]~25 minutes[1]~110 minutes
CDA Susceptibility HighHighLow (Steric hindrance at C6)
Cellular Cytotoxicity (HCT116) ModerateHighModerate-High

Data Interpretation: While the novel analog exhibits a slightly higher IC₅₀ for DNMT1 compared to decitabine, its extended aqueous half-life and resistance to CDA-mediated degradation result in a superior area-under-the-curve (AUC) pharmacokinetic profile, allowing for prolonged epigenetic modulation without the need for continuous infusion.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of these analogs, the following protocols must be executed with strict adherence to stability controls. Because triazines undergo spontaneous hydrolytic cleavage, all sample preparation must be performed on ice[3].

Protocol 1: LC-MS/MS Aqueous Stability & Pharmacokinetic Profiling

Causality Note: We utilize Tetrahydrouridine (THU) in all plasma matrices. THU is a potent CDA inhibitor; without it, you cannot distinguish between spontaneous aqueous hydrolysis and enzymatic deamination[3].

  • Sample Preparation: Prepare a 10 mM stock of the 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one analog in ice-cold DMSO.

  • Matrix Spiking: Dilute the stock to 500 ng/mL in PBS (pH 7.4) or murine plasma pre-treated with 50 μg/mL THU. Keep strictly on ice during transfers[3].

  • Incubation & Aliquoting: Incubate samples at 37°C. Withdraw 50 μL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Immediately quench reactions with 150 μL of ice-cold methanol containing an internal standard (e.g., Decitabine-¹⁵N₄).

  • LC-MS/MS Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific (M+H)⁺ transitions (e.g., m/z 229.0 > 113.0 for decitabine controls)[4]. Calculate the elimination rate constant (k) and half-life (t₁/₂).

Protocol 2: In Vitro DNMT1 Covalent Trapping Assay

Causality Note: Traditional enzymatic assays measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM). However, because triazinones trap the enzyme rather than competitively inhibit SAM, pre-incubation of the drug with the DNA substrate and DNMT1 is required before adding SAM.

  • Substrate Preparation: Synthesize a hemimethylated double-stranded DNA oligonucleotide containing the target analog substituted at specific cytosine positions.

  • Enzyme Incubation: Incubate 50 nM recombinant human DNMT1 with 100 nM of the modified DNA substrate in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT) for 60 minutes at 37°C to allow covalent adduct formation.

  • Activity Measurement: Add ³H-SAM (1 μM). The lack of tritium incorporation into the DNA substrate (measured via scintillation counting after filter binding) validates the depletion of active free DNMT1.

W S1 Compound Prep (Ice-cold, THU-treated) S2 In Vitro DNMT1 Assay (Pre-incubate with DNA) S1->S2 S3 Cellular Incubation (HCT116, 72h) S1->S3 S4 LC-MS/MS Stability (ESI+ Mode, 37°C) S1->S4 S5 Data Synthesis (IC50 & t1/2 Calculation) S2->S5 S3->S5 S4->S5

Fig 2. Experimental workflow for evaluating triazinone analog efficacy and stability.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Triazinone-Based Kinase Inhibitors

In the landscape of modern drug discovery, the triazinone scaffold has emerged as a versatile and promising starting point for the development of targeted therapeutics. Its chemical tractability allows for the generation...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the triazinone scaffold has emerged as a versatile and promising starting point for the development of targeted therapeutics. Its chemical tractability allows for the generation of diverse libraries, often yielding potent inhibitors against critical cellular targets, particularly protein kinases. However, identifying a potent "hit" is merely the first step. The true challenge lies in rigorously validating its mechanism of action (MoA). An unvalidated MoA can lead to misinterpreted results, wasted resources, and the ultimate failure of a promising clinical candidate.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically validate the MoA of novel triazinone compounds, with a focus on their common role as kinase inhibitors. We will move beyond a simple listing of protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust data package. This approach is designed not just to confirm a hypothesis, but to build a compelling, data-driven narrative around your compound's biological activity.

The Foundational Logic: A Multi-Pillar Approach to MoA Validation

Validating a kinase inhibitor's MoA is not a linear process but a logical progression built on three essential pillars:

  • Biochemical Potency & Selectivity: Does the compound inhibit the purified target kinase, and how selective is it?

  • Cellular Target Engagement: Does the compound bind to its intended target within the complex environment of a living cell?[1][2]

  • Phenotypic Correlation: Does target engagement in cells lead to the expected downstream biological effects and desired cellular outcomes?

This guide will dissect each pillar, providing comparative analyses of key methodologies and the experimental data required to build an unassailable case for your compound's MoA.

MoA_Validation_Workflow cluster_0 Pillar 1: Biochemical Characterization cluster_2 Pillar 3: Phenotypic Correlation Biochem Biochemical Assays (e.g., ADP-Glo) Kinome Kinome-Wide Selectivity Screening Biochem->Kinome Confirm Potency & Assess Specificity CETSA Cellular Thermal Shift Assay (CETSA) Biochem->CETSA WB Western Blot (Downstream Signaling) CETSA->WB Confirm Downstream Effect Phos Phosphoproteomics (Global Signaling) Viability Cell Viability Assays (e.g., CellTiter-Glo) WB->Viability Link to Cellular Fate Apoptosis Apoptosis Assays (e.g., Caspase-Glo)

Caption: Logical workflow for validating a novel kinase inhibitor.

Pillar 1: Establishing Biochemical Potency and Selectivity

The first step is to confirm that your novel triazinone compound directly inhibits the activity of its purified, intended kinase target. This is non-negotiable. Without robust biochemical evidence, any cellular data is open to interpretation and potential artifacts.

Core Experiment: In Vitro Kinase Inhibition Assay

The goal here is to determine the compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Modern assays have moved beyond hazardous radiometric methods, offering sensitive, high-throughput luminescence and fluorescence-based readouts.[3][4]

Comparative Methodologies:

Assay TechnologyPrincipleAdvantagesDisadvantages
ADP-Glo™ Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.[5]High sensitivity, broad dynamic range, resistant to compound interference.[5]Indirect measurement; requires a second step to terminate the kinase reaction and initiate the detection reaction.
TR-FRET Uses a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled acceptor peptide. Inhibition of phosphorylation leads to a decrease in the FRET signal.Homogeneous "add-and-read" format, highly suitable for HTS.Can be susceptible to compound interference (autofluorescence, light scattering).
Continuous Kinetic Utilizes fluorescent sensors that change intensity as the substrate is phosphorylated, allowing for real-time monitoring of the reaction.[6][7]Provides true initial reaction rates, can identify time-dependent inhibitors, and corrects for compound autofluorescence.[7]May require more specialized plate readers capable of kinetic reads.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is widely adopted for its robustness and sensitivity.[5]

  • Reagent Preparation: Prepare assay buffers, the purified target kinase, the specific peptide substrate, and ATP. The ATP concentration should ideally be at or near the Km of the kinase for accurate IC50 determination.[8]

  • Compound Plating: Perform a serial dilution of the novel triazinone compound (e.g., 10-point, 3-fold dilution) in a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[5]

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to the wells to initiate the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Critical Follow-Up: Kinome Selectivity Profiling

A potent inhibitor is only as good as its selectivity. Off-target inhibition can lead to toxicity and confound the interpretation of cellular results. It is essential to screen your compound against a broad panel of other kinases.[9] This is typically performed by specialized contract research organizations (CROs) that maintain large panels of validated kinase assays.[9][10][11]

Data Presentation: Biochemical Potency and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
Novel Triazinone-A 15>10,0001,200>667
Staurosporine (Control) 57101.4
Competitor Compound B 5050080010

This data demonstrates that "Novel Triazinone-A" is both potent against its intended target and highly selective compared to the non-selective control (Staurosporine) and a competitor compound.

Pillar 2: Verifying Target Engagement in a Cellular Milieu

Once you've established biochemical activity, you must prove that your compound can enter a cell and physically interact with its intended target. This is a critical step that bridges the gap between in vitro biochemistry and in vivo biology.[1]

Core Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for confirming target engagement in cells and tissues.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[13][14]

CETSA_Workflow cluster_0 cluster_1 cluster_2 Treat Treat intact cells with Compound or DMSO Heat Heat cells across a temperature gradient Treat->Heat Lyse Lyse cells to release proteins Heat->Lyse Separate Separate soluble fraction (un-denatured proteins) from aggregated precipitate Lyse->Separate Detect Quantify soluble target protein (e.g., Western Blot) Separate->Detect Western_Blot_Logic cluster_0 cluster_1 cluster_2 Target Target Kinase Substrate Substrate Inhibitor Novel Triazinone-A Inhibitor->Target Inhibits pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Phosphorylation Cellular Response Cellular Response pSubstrate->Cellular Response Drives

Caption: Inhibition of a target kinase blocks substrate phosphorylation.

Advanced Approach: Global Phosphoproteomics

For a more unbiased and comprehensive view, mass spectrometry-based phosphoproteomics can identify thousands of phosphorylation sites across the proteome. [15][16]This powerful technique can confirm the expected downstream effects, uncover novel substrates, and reveal potential off-target signaling pathways affected by your compound. [11][15][16]The workflow involves cell treatment, protein digestion, enrichment of phosphopeptides, and analysis by LC-MS/MS. [15][16][17][18]

Core Experiment: Measuring Cellular Phenotype

Ultimately, the goal of a therapeutic compound is to elicit a specific cellular response, such as inhibiting proliferation or inducing cell death (apoptosis). These phenotypic assays should correlate with your on-target signaling data.

Comparative Methodologies for Cell Viability:

AssayPrincipleAdvantagesConsiderations
CellTiter-Glo® Measures viability by quantifying ATP, an indicator of metabolically active cells, via a luciferase reaction. [19]Highly sensitive, fast "add-mix-measure" protocol, excellent for HTS. [19][20]ATP levels can be affected by mechanisms other than cell death.
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. [21]Inexpensive, well-established colorimetric assay.Can be affected by compound interference and requires a solubilization step. [21][22]

Comparative Methodologies for Apoptosis:

AssayPrincipleTimingAdvantages
Caspase-Glo® 3/7 Measures the activity of effector caspases 3 and 7, key executioners of apoptosis, using a luminescent substrate. [23]Mid-stage apoptosis. [23]Highly sensitive, specific for the caspase-mediated apoptosis pathway. [23]
Annexin V Assay Detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using a labeled Annexin V protein. [23][24]Early-stage apoptosis. [24]Can be performed on live cells in real-time and can be multiplexed with necrosis markers. [23][25][26]

Data Presentation: Correlating Cellular Activity

CompoundTarget Kinase IC50 (nM)p-Substrate IC50 (cellular, nM)Cell Viability GI50 (nM)
Novel Triazinone-A 1585150
Known Inhibitor C 25120200

This data illustrates a strong correlation: the biochemical potency (IC50) tracks with the ability to inhibit the downstream pathway in cells (p-Substrate IC50), which in turn correlates with the overall cellular effect (Cell Viability GI50). This linkage is the cornerstone of a validated MoA.

Conclusion: Building a Coherent and Defensible Data Package

Validating the mechanism of action for a novel triazinone inhibitor is a systematic process of building a logical, evidence-based argument. By progressing through the three pillars—from biochemical potency and selectivity, through cellular target engagement, to the ultimate phenotypic consequences—you can construct a data package that is both scientifically rigorous and compelling. Each experiment is designed to validate the last, creating a self-reinforcing narrative. This comprehensive approach not only provides confidence in your compound's MoA but also significantly de-risks its progression through the drug discovery pipeline, laying a solid foundation for preclinical and clinical success.

References

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems.
  • Apoptosis Assays. (n.d.). Promega Corporation.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023, March 26). ACS Publications.
  • KinomePro™. (n.d.). Pamgene.
  • Triazene compounds: mechanism of action and related DNA repair systems. (2007, October 15). PubMed.
  • Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. (n.d.). Benchchem.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
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  • Validating the Mechanism of Action of a Novel DYRK1A Inhibitor: A Comparative Guide. (n.d.). Benchchem.
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  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery.
  • An Accelerated Phosphoproteomics Workflow. (n.d.).
  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis. (2018, November 29). PMC.
  • Importance of Target Identification & Validation in Drug Development. (n.d.).
  • Target Validation. (n.d.). Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI.
  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21).
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Comparative

Assessing the Novelty of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one Derivatives: A Comparative Guide for Drug Discovery

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer therapeutic advantages is perpetual. The 1,3,5-triazine core has emerged as a "privileged structure" in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer therapeutic advantages is perpetual. The 1,3,5-triazine core has emerged as a "privileged structure" in medicinal chemistry, with several derivatives gaining FDA approval for a range of indications, from oncology to infectious diseases.[1][2][3] This guide provides a comprehensive framework for assessing the novelty and therapeutic potential of a specific subclass: 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one derivatives.

The introduction of a chloromethyl group at the C6 position of the 4-amino-1,2-dihydro-1,3,5-triazin-2-one scaffold presents a unique chemical handle for synthesizing diverse libraries of compounds. This reactive moiety is amenable to nucleophilic substitution, allowing for the strategic introduction of various functional groups to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis of this core scaffold, strategies for derivatization, and a comparative analysis of their potential biological activities against established therapeutic agents.

The Strategic Advantage of the Chloromethyl Group

The chloromethyl group serves as a versatile electrophilic center, readily undergoing nucleophilic substitution reactions. This inherent reactivity is the cornerstone for creating a library of derivatives from the 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one core. By reacting the parent compound with a diverse range of nucleophiles (e.g., amines, thiols, alcohols), researchers can systematically explore the chemical space around the triazine scaffold. This approach is fundamental to understanding the structure-activity relationship (SAR) and identifying derivatives with enhanced biological activity.

Synthesis and Derivatization: A Proposed Pathway

G cluster_synthesis Proposed Synthesis of Core Scaffold cluster_derivatization Derivatization via Nucleophilic Substitution A 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) C 2-Amino-4,6-dichloro-1,3,5-triazine A->C Nucleophilic Substitution B Ammonia (NH3) B->C E 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one C->E Selective Hydrolysis D Sodium Hydroxide (NaOH) D->E G 4-Amino-6-(chloromethyl)-1,2-dihydro- 1,3,5-triazin-2-one (Core Scaffold) E->G Chloromethylation F Reagent for Chloromethylation (e.g., Paraformaldehyde/HCl) F->G H Core Scaffold J Derivative Library (Diverse R groups) H->J Reaction with Nucleophiles I Nucleophiles (R-NH2, R-SH, R-OH) I->J

Caption: Proposed synthetic pathway and derivatization strategy.

Experimental Protocol: Proposed Synthesis of the Core Scaffold

This protocol is a proposed adaptation based on established methods for similar triazine compounds.

  • Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine: Dissolve 2,4,6-trichloro-1,3,5-triazine in a suitable organic solvent (e.g., acetone). Cool the solution to 0-5°C. Bubble ammonia gas through the solution or add aqueous ammonia dropwise while maintaining the temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the precipitate and wash with cold water to obtain 2-amino-4,6-dichloro-1,3,5-triazine.

  • Selective Hydrolysis to 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one: Suspend the 2-amino-4,6-dichloro-1,3,5-triazine in an aqueous solvent system. Add a stoichiometric amount of sodium hydroxide solution dropwise at a controlled temperature. The reaction's progress should be monitored to ensure selective hydrolysis of one chlorine atom. Acidification of the reaction mixture will precipitate the product.

  • Chloromethylation: The introduction of the chloromethyl group could potentially be achieved through a reaction with paraformaldehyde and hydrogen chloride in an appropriate solvent. This step would require careful optimization of reaction conditions to achieve the desired product.

Comparative Performance Analysis: Benchmarking Against Established Drugs

To ascertain the novelty and potential therapeutic value of new 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one derivatives, their performance in biological assays must be compared against clinically relevant and potent compounds. Given the broad bioactivity of triazines, initial screening should focus on anticancer and antiviral activities.

Anticancer Activity

The 1,3,5-triazine scaffold is present in several FDA-approved anticancer drugs.[1][3][4] Therefore, a primary assessment of novel derivatives should involve in vitro cytotoxicity screening against a panel of cancer cell lines.

Table 1: Comparator Anticancer Drugs

Comparator DrugMechanism of ActionRelevant Cancer Cell Lines
Doxorubicin DNA intercalator and topoisomerase II inhibitorBroad spectrum (e.g., MCF-7, HCT-116, A549)
Cisplatin DNA cross-linking agentBroad spectrum (e.g., A549, HeLa, SK-OV-3)
Gedatolisib PI3K/mTOR inhibitorBreast cancer cell lines (e.g., MCF-7, T47D)[2][3]
Enasidenib IDH2 inhibitorLeukemia cell lines with IDH2 mutations (e.g., TF-1)[2][3]
Altretamine Alkylating agentOvarian cancer cell lines (e.g., SK-OV-3, OVCAR-3)[3][4]
Antiviral Activity

Triazine derivatives have also demonstrated promising antiviral activities.[5] Screening for antiviral efficacy should be conducted against a panel of relevant viruses.

Table 2: Comparator Antiviral Drugs

Comparator DrugMechanism of ActionRelevant Virus(es)
Remdesivir RNA-dependent RNA polymerase inhibitorSARS-CoV-2, Ebola virus
Acyclovir Viral DNA polymerase inhibitorHerpes Simplex Virus (HSV-1, HSV-2)[6]
Ribavirin Broad-spectrum antiviral (multiple mechanisms)Influenza virus, Hepatitis C virus

Essential Experimental Workflows for Novelty Assessment

To generate robust and comparable data, standardized in vitro assays are crucial. The following protocols provide a foundation for assessing the cytotoxic and antiviral potential of the novel derivatives.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11]

G A Seed cells in 96-well plate B Add test compounds (derivatives and comparators) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Add serial dilutions of the test compounds and comparator drugs to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight.[7][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][10]

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[13][14][15]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[14]

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates.[13]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid.[14]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.[14]

  • Absorbance Reading: Measure the absorbance at 565 nm.[14]

In Vitro Antiviral Assay

This is the gold-standard assay for quantifying the infectivity of a lytic virus and determining the efficacy of antiviral compounds.[6][16][17][18][19]

G A Seed host cells in 24-well plate D Infect cell monolayer A->D B Prepare serial dilutions of test compounds C Pre-incubate virus with compounds B->C C->D E Overlay with semi-solid medium D->E F Incubate until plaques form E->F G Fix and stain cells F->G H Count plaques and calculate % inhibition G->H

Caption: Workflow for the plaque reduction assay.

Detailed Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 24-well plates.[6]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds and comparator drugs. In a separate plate, mix the compound dilutions with a known titer of the virus.[17]

  • Infection: Remove the culture medium from the cells and infect with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[16]

  • Overlay: Aspirate the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[16][17]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[16]

  • Fixation and Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet.[6]

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells.[16]

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 3: Example Data Table for Anticancer Cytotoxicity

CompoundCell LineIC50 (µM) ± SD
Derivative 1 MCF-7
Derivative 2 MCF-7
Doxorubicin MCF-7
Gedatolisib MCF-7
Derivative 1 HCT-116
Derivative 2 HCT-116
Doxorubicin HCT-116
Cisplatin HCT-116

Table 4: Example Data Table for Antiviral Activity

CompoundVirusEC50 (µM) ± SDCC50 (µM) ± SDSelectivity Index (SI = CC50/EC50)
Derivative 1 HSV-1
Derivative 2 HSV-1
Acyclovir HSV-1
Derivative 1 SARS-CoV-2
Derivative 2 SARS-CoV-2
Remdesivir SARS-CoV-2

The IC50 (half-maximal inhibitory concentration) for anticancer activity and the EC50 (half-maximal effective concentration) for antiviral activity are key parameters for assessing potency. The CC50 (half-maximal cytotoxic concentration) in the antiviral assay is used to calculate the Selectivity Index (SI), which is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for inhibiting viral replication over host cell viability.

Concluding Remarks for the Research Professional

The 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the reactive chloromethyl group provides a facile entry into a diverse chemical space, enabling the exploration of structure-activity relationships in a systematic manner. By employing the rigorous comparative framework and detailed experimental protocols outlined in this guide, researchers can effectively assess the novelty of their derivatives. A disciplined approach to synthesis, in vitro screening against relevant comparators, and careful data analysis will be instrumental in identifying lead compounds with the potential for further preclinical and clinical development. The ultimate goal is to leverage this versatile triazine core to discover new medicines that address unmet medical needs in oncology, virology, and beyond.

References

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